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(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

Cat. No.: B1229295
CAS No.: 98769-81-4
M. Wt: 313.4 g/mol
InChI Key: CBQGYUDMJHNJBX-MOPGFXCFSA-N
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Description

Evolution of Monoamine-Targeting Compounds in Neuropharmacology

The journey to develop compounds like Reboxetine (B1679249) began with foundational theories about the chemical basis of mood disorders.

The mid-20th century saw the emergence of the monoamine hypothesis of depression, a pivotal conceptual framework suggesting that a deficiency in certain neurotransmitters, namely norepinephrine (B1679862), serotonin (B10506), and dopamine (B1211576), could be a key factor in the development of depression. dovepress.comnih.gov This theory was largely informed by serendipitous clinical observations. For instance, the antihypertensive drug reserpine (B192253) was found to deplete these biogenic amines and, in some cases, induce depressive symptoms. dovepress.com Conversely, early antidepressant medications were discovered to increase the synaptic concentrations of norepinephrine and serotonin. dovepress.com

Monoaminergic systems, which include pathways utilizing dopamine (DA), serotonin (5-HT), and noradrenaline (NA), are now understood to be integral to the regulation of a vast array of cerebral functions, from mood and cognition to sleep and arousal. frontiersin.orgfrontiersin.org Consequently, these systems became primary targets for therapeutic drug development. nih.gov The core principle of modulation involves altering the lifecycle of these neurotransmitters in the synapse—the space between neurons. This can be achieved by inhibiting their metabolic breakdown or, more commonly, by blocking their reuptake into the presynaptic neuron, thereby increasing their availability in the synaptic cleft to act on postsynaptic receptors. nih.govpatsnap.com This fundamental concept has driven the development of several major classes of antidepressant medications. cambridge.org

Before the advent of highly selective agents, the first generations of antidepressants modulated the noradrenergic system, albeit with less specificity.

Monoamine Oxidase Inhibitors (MAOIs) : Discovered in the 1950s, drugs like iproniazid (B1672159) were found to inhibit monoamine oxidase, an enzyme responsible for breaking down monoamine neurotransmitters, thus increasing their levels. dovepress.com

Tricyclic Antidepressants (TCAs) : Shortly after, compounds like imipramine (B1671792) were developed. wikipedia.org TCAs possess a dual mechanism of action, blocking the reuptake of both norepinephrine and serotonin from the synapse. nih.govwikipedia.org Other TCAs, such as desipramine (B1205290) and maprotiline (B82187), also exhibit significant activity at the norepinephrine transporter. frontiersin.orgresearchgate.net

While effective, these earlier classes of drugs were known for their broad pharmacological profiles, interacting with multiple neurotransmitter receptors (e.g., muscarinic, histaminergic). wikipedia.orgresearchgate.net This lack of selectivity contributed to a wide range of side effects. The development of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875) in the 1980s represented a major step forward in targeted therapy, focusing primarily on the serotonin system. frontiersin.orgwikipedia.org This success, however, also led to a period where the role of norepinephrine in depression was comparatively neglected. nih.gov It was in this context that the need for a selective tool to investigate the noradrenergic system became apparent, paving the way for Reboxetine.

Positioning of Reboxetine as a Pioneering Selective Norepinephrine Reuptake Inhibitor (SNRI/NRI)

Reboxetine emerged from a rational drug design process aimed at creating a medication that specifically targeted the norepinephrine system, offering a new approach to antidepressant therapy and research. imrpress.com

Developed in Italy during the mid-1980s, Reboxetine was the first compound to be marketed as a selective norepinephrine reuptake inhibitor (NRI). imrpress.comwikipedia.orgnih.gov Structurally, it is a morpholine (B109124) derivative. psu.edu Its approval for clinical use in Europe in 1997 marked the arrival of a new class of antidepressants. imrpress.comwikipedia.org

Early preclinical research was crucial in defining its unique pharmacological profile. In vitro and in vivo studies confirmed that Reboxetine has a high affinity and selectivity for the human norepinephrine transporter (NET), while having little to no effect on the transporters for serotonin or dopamine. nih.govpsu.edu This selectivity distinguishes it from the older TCAs and the dual-action serotonin-norepinephrine reuptake inhibitors (SNRIs) that would follow. researchgate.net Further studies demonstrated its pharmacological specificity through a notable absence of affinity for a wide array of other neurotransmitter receptors, including muscarinic, histaminergic H1, adrenergic alpha1, and dopaminergic D2 receptors. researchgate.netnih.gov

Table 1: Receptor Binding Profile of Reboxetine Compared to a Tricyclic Antidepressant (TCA)

Receptor Reboxetine (Affinity Ki > 1,000 nmol/L) Imipramine (Affinity)
Muscarinic Weak Strong
Histaminergic H1 Weak Strong
Adrenergic alpha1 Weak Moderate-Strong
Dopaminergic D2 Weak Weak

This table illustrates the higher selectivity of Reboxetine for the norepinephrine transporter by highlighting its weak affinity for other receptors commonly affected by older, less selective antidepressants like Imipramine. Data sourced from preclinical characterizations. researchgate.net

In preclinical behavioral models used to predict antidepressant activity, such as the tail suspension test and the behavioral despair test (forced swim test), Reboxetine demonstrated a clear antidepressant-like profile by significantly reducing immobility time. researchgate.netoup.com

The development of Reboxetine was a significant advancement for neuroscientific research. For years, the understanding of norepinephrine's role in depression was based on evidence from studies using TCAs, which simultaneously affected other systems, making it difficult to isolate the specific contributions of noradrenergic modulation. nih.gov

Reboxetine provided researchers with a selective pharmacological tool to specifically probe the function of the noradrenergic system. researchgate.netnih.gov Its use in clinical and experimental studies helped to clarify the distinct role that norepinephrine plays in various aspects of depressive disorders. nih.gov This challenged and refined the existing knowledge base, allowing for a more nuanced appreciation of how modulating norepinephrine can impact mood and cognitive function. nih.gov The availability of a selective NRI helped to re-emphasize the importance of the noradrenergic system and spurred further investigation into its function in both normal and pathological brain states. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H23NO3 B1229295 (2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine CAS No. 98769-81-4

3D Structure

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

Reboxetine is a highly selective and potent inhibitor of noradrenaline reuptake. It has only a weak effect on the 5-HT reuptake and does not affect the uptake of dopamine. Noradrenaline reuptake inhibition and the consequent increase of noradrenaline availability in the synaptic cleft and modification of noradrenergic transmission, reportedly is among the most relevant mechanisms of action of known antidepressant drugs.

CAS No.

98769-81-4

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

IUPAC Name

(2R)-2-[(S)-(2-ethoxyphenoxy)-phenylmethyl]morpholine

InChI

InChI=1S/C19H23NO3/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18/h3-11,18-20H,2,12-14H2,1H3/t18-,19+/m1/s1

InChI Key

CBQGYUDMJHNJBX-MOPGFXCFSA-N

Isomeric SMILES

CCOC1=CC=CC=C1O[C@H]([C@H]2CNCCO2)C3=CC=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3

melting_point

170-171 °C

physical_description

Solid

solubility

Solubility: greater than 5 mg/mL in water /Mesylate/

Synonyms

2-((2-ethoxyphenoxy)benzyl)morpholine methanesulfonate
reboxetine
reboxetine mesylate
Vestra

vapor_pressure

1.23X10-7 mm Hg at 25 °C (est)

Origin of Product

United States

Chemical Structure, Stereochemistry, and Synthesis of Reboxetine

Elucidation of Reboxetine's Chemical Structure

Reboxetine's chemical framework is characterized by several key components that dictate its interaction with biological targets.

The foundational structure of reboxetine (B1679249) is built upon two principal moieties: a morpholine (B109124) ring and an aryloxy propylamine (B44156) group. wikipedia.orgmdpi.com The morpholine ring is a six-membered heterocyclic compound containing both ether and amine functional groups. t3db.ca This ring system is attached to a phenylmethyl group. mdpi.com The aryloxy propylamine moiety is a critical feature that has been associated with the monoamine reuptake inhibitory activity of several compounds. wikipedia.org In reboxetine, this takes the form of a 2-ethoxyphenoxy group attached to a phenylmethyl group, which in turn is linked to the morpholine ring. mdpi.com

Several functional groups and substituents on the core structure are crucial to reboxetine's chemical identity and activity. These include:

An ethoxy group (-OCH2CH3) at the 2' position of the phenoxy ring. wikipedia.org The placement of substituents on the phenyl ring is a key determinant of the molecule's selectivity. wikipedia.org

A phenyl group attached to the same carbon as the aryloxy group. wikipedia.org

The secondary amine within the morpholine ring. t3db.ca

Stereochemistry and Enantiomers

The three-dimensional arrangement of atoms in reboxetine is a critical aspect of its chemistry, as it possesses chiral centers that give rise to different stereoisomers.

Reboxetine has two chiral centers, which means it can exist in four possible stereoisomeric forms. mdpi.comwikipedia.org However, the therapeutically used form of reboxetine is a racemic mixture of the (R,R)-(-)-reboxetine and (S,S)-(+)-reboxetine enantiomers. wikipedia.orgwikipedia.org The (S,S) stereoisomer is considered the more active and selective form for inhibiting norepinephrine (B1679862) reuptake. google.com In fact, the (S,S) enantiomer is reported to be approximately 5 to 8.5 times more effective at this inhibition than the racemic mixture. google.com Conversely, the (R,R) enantiomer is less potent. mdpi.com Interestingly, the two enantiomers exhibit reversed selectivity concerning the norepinephrine and serotonin (B10506) neurotransmitters. google.com

Table 1: Enantiomers of Reboxetine

Enantiomer Potency Selectivity
(S,S)-(+)-Reboxetine More potent inhibitor of norepinephrine transporter. mdpi.com More selective for norepinephrine reuptake inhibition. google.com
(R,R)-(-)-Reboxetine Less effective in inhibiting the norepinephrine transporter. mdpi.com Exhibits different selectivity profile compared to the (S,S) enantiomer. google.com

Given the differences in activity between the enantiomers, achieving enantiomeric purity is crucial for research and potentially for therapeutic applications. google.com The separation of reboxetine enantiomers is often accomplished using chiral high-performance liquid chromatography (HPLC). nih.govresearchgate.net Chiral stationary phases, such as those based on cellulose (B213188) tris(3,5-dimethylphenyl)carbamate, are employed to resolve the racemic mixture. nih.govresearchgate.net For analytical purposes, reversed-phase HPLC is often the method of choice, while semipreparative separations to obtain pure enantiomers may utilize normal-phase conditions. nih.gov The resolution of the enantiomers is highly dependent on the composition of the mobile phase, including pH and the specific solvents used. nih.govresearchgate.net For instance, a mobile phase of n-hexane and 2-propanol has been shown to be effective for semipreparative separation. nih.gov The purity of the separated enantiomers can be confirmed using techniques like circular dichroism spectroscopy or nuclear magnetic resonance (NMR) with chiral shift reagents.

Synthetic Pathways and Methodologies

The synthesis of reboxetine, particularly its enantiomerically pure forms, has been the subject of considerable research, leading to the development of various synthetic strategies. The synthesis of a racemic mixture of reboxetine was first disclosed in U.S. Patent No. 4,229,449. google.com

Several academic syntheses have been reported, though not all are suitable for large-scale manufacturing. researchgate.net Key reactions and strategies employed in the synthesis of reboxetine and its derivatives include:

Sharpless Asymmetric Epoxidation and Dihydroxylation: These methods are used to establish the correct stereochemistry at the chiral centers early in the synthetic sequence. acs.org

Mitsunobu Reaction: This reaction is utilized for the formation of the ether linkage. acs.org

Cyclization to form the Morpholine Ring: This is a crucial step in constructing the core heterocyclic structure. acs.org

Stereospecific Rearrangement of β-Amino Alcohols: This methodology has been explored for the synthesis of (S,S)-reboxetine. acs.org

NBS-induced Electrophilic Multicomponent Reaction: This has been applied to the synthesis of a reboxetine intermediate. nih.gov

One approach to synthesizing (S,S)-reboxetine starts from commercially available (S)-3-amino-1,2-propanediol. acs.org Another enantioselective synthesis of (S,S)-reboxetine utilizes a Sharpless asymmetric epoxidation protocol. acs.org A synthesis of (R,S)-reboxetine has been achieved in nine steps starting from trans-cinnamyl alcohol. researchgate.net The development of a commercial synthesis for (S,S)-reboxetine succinate (B1194679) involved evaluating several routes, including a late-stage resolution approach and an optimized early resolution approach, to find the most cost-effective and efficient process. acs.org

Original and Improved Synthetic Routes

The initial commercial synthesis of Reboxetine, particularly the more active (S,S)-enantiomer, relied on a classical resolution approach. This method, while effective for producing the drug, was inefficient and generated significant chemical waste. A key issue was the late-stage resolution of the racemic mixture, which inherently meant that at least half of the material from the preceding steps was discarded. psu.edu The original process also involved the use of chloroacetyl chloride to construct the morpholine ring, which produced an intermediate at an incorrect oxidation state, necessitating a subsequent reduction step with a potent metal hydride reagent. psu.edu Furthermore, the synthesis required the use of dichloromethane, a solvent with environmental concerns. psu.edu

In response to the drawbacks of the original route, improved synthetic strategies were developed. A significant advancement was the move to an enantiospecific synthesis, which established the desired stereochemistry early in the process, thus avoiding the wasteful resolution step. psu.edursc.org This improved route incorporated key technologies such as Sharpless epoxidation chemistry and enzymatic processes for selective protection of functional groups. psu.edursc.org These modifications led to a more than 90% reduction in waste generation compared to the original synthesis. psu.edursc.org Further refinements focused on creating a more streamlined process by telescoping reaction steps, where the solvent from one reaction is used for the next without intermediate workup, and increasing the use of water as a solvent. psu.edu

Stereoselective Synthesis Approaches

The synthesis of specific stereoisomers of Reboxetine is crucial due to the differential pharmacological activity between them, with the (S,S)-enantiomer being significantly more active. Consequently, various stereoselective synthetic methods have been developed to produce the desired enantiomer with high purity.

Epoxides are valuable intermediates in the synthesis of Reboxetine due to their susceptibility to ring-opening reactions with various nucleophiles, allowing for the introduction of key structural features with stereochemical control. mdpi.com A prominent example is the chiral synthesis starting from the Sharpless asymmetric epoxidation of cinnamyl alcohol to produce (R,R)-phenylglycidol. researchgate.net This chiral epoxide is then reacted with 2-ethoxyphenol (B1204887) in a ring-opening reaction to form a key intermediate, which can be isolated by direct crystallization. researchgate.net Organocatalytic methods, such as the Jørgensen asymmetric epoxidation, have also been employed in a protecting-group-free synthesis of (S,S)- and (S,R)-reboxetine. nih.gov

Metal-catalyzed reactions have proven to be powerful tools in the synthesis of Reboxetine and its analogues. For instance, a dynamic kinetic resolution-mediated asymmetric transfer hydrogenation (ATH) of a 2-benzoylmorpholin-3-one intermediate is a key step in one stereoselective synthesis. rsc.orgijamtes.org This reaction, catalyzed by a ruthenium complex, produces the desired alcohol with high diastereoselectivity and enantioselectivity. rsc.org Another approach utilizes a palladium-sulfoxide catalyzed allylic C-H amination in a streamlined, five-step synthesis of (S,S)-Reboxetine. google.com Copper-catalyzed reactions have also been employed, for example, in the synthesis of an iodinated analogue of Reboxetine. nih.gov

Dynamic kinetic resolution (DKR) is a highly efficient strategy for the synthesis of single stereoisomers of Reboxetine. This method combines a kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired stereoisomer. A notable application of DKR in Reboxetine synthesis is the asymmetric transfer hydrogenation of 2-benzoylmorpholin-3-ones. acs.orgnih.gov This process uses a ruthenium catalyst to control two contiguous stereogenic centers in a single step, affording the desired (2R,3S)- or (2S,3R)-2-(hydroxyphenylmethyl)morpholin-3-ones with excellent selectivity. acs.orgnih.gov The yields of this DKR process have been shown to be significantly improved compared to traditional kinetic resolutions. rsc.org

Enzymatic methods, particularly those involving lipases, have been successfully integrated into the synthesis of Reboxetine, offering high selectivity and milder reaction conditions. A key application is the lipase-catalyzed acetylation of a diol intermediate. mdpi.comresearchgate.net Conventional chemical acetylation methods often suffer from the formation of di-acetylated byproducts and poor enantioselectivity. mdpi.com In contrast, the use of Candida antarctica lipase (B570770) B allows for the highly regioselective and enantioselective mono-acetylation of the diol, achieving a 98% regioselectivity and over 99% yield. mdpi.comresearchgate.net A significant advantage of this enzymatic process is the ease of enzyme removal by simple filtration, allowing for its reuse and contributing to a more cost-effective and sustainable process. mdpi.comresearchgate.net

Application of Green Chemistry Principles in Reboxetine Synthesis

The synthesis of Reboxetine has been a case study for the application of green chemistry principles in the pharmaceutical industry. psu.edursc.org The initial commercial route, which relied on a classical resolution, was characterized by high levels of waste. psu.edursc.org This prompted the development of a new, enantiospecific synthesis that incorporated several green chemistry improvements. psu.edursc.org

Key improvements included:

Waste Reduction: The new synthesis reduced the amount of waste produced by over 90%. psu.edursc.org A significant portion of this reduction came from replacing the late-stage resolution with an early-stage asymmetric synthesis. psu.edu

Use of Catalysis: The improved route made use of both Sharpless epoxidation chemistry and enzymatic processes. psu.edursc.org These catalytic methods are more efficient and generate less waste than stoichiometric reagents.

Atom Economy: The redesigned synthesis aimed to improve atom economy by avoiding unnecessary protection and deprotection steps and by using reagents that are more efficiently incorporated into the final product.

| Process Efficiency | Less efficient | More streamlined, telescoped steps |

Development of Reboxetine Derivatives for Research Purposes

The selective action of reboxetine on the norepinephrine transporter (NET) has made its core structure a valuable template for developing research tools, particularly radiolabeled ligands for Positron Emission Tomography (PET) imaging. snmjournals.orgnih.gov These derivatives are designed to visualize and quantify NET distribution and density in the brain, which is crucial for studying various neurological and psychiatric disorders. snmjournals.org

The development of these analogs involves modifying the reboxetine structure to incorporate a radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), while retaining high affinity and selectivity for NET. researchgate.netacs.org Structure-activity relationship studies have guided the synthesis of numerous morpholine derivatives to optimize potency for NET and selectivity against other monoamine transporters. nih.gov

Several promising PET radioligands based on the reboxetine scaffold have been synthesized and evaluated. For example, (S,S)-2-[α-(2-methylphenoxy)benzyl]morpholine, known as (S,S)-MENET, was radiolabeled with ¹¹C. snmjournals.org In vitro studies confirmed its high affinity (Ki = 3.55 nM) and selectivity for NET over serotonin (SERT) and dopamine (B1211576) (DAT) transporters. snmjournals.org

Other research has focused on introducing methyl and fluoroalkyl substituents at the 2-position of the phenoxy ring. acs.org These analogs also demonstrated high affinity for NET, with Ki values ranging from 0.30 nM to 3.68 nM. acs.org PET imaging studies in rhesus monkeys with [¹¹C]-labeled versions of these compounds showed a brain distribution consistent with known NET-rich regions. researchgate.netacs.org Similarly, ¹⁸F-labeled reboxetine analogs have been developed, such as (S,S)-2-[α-(2-(2-fluoroethoxy)phenylthio)benzyl]morpholine, which also displayed high NET affinity (Ki = 1.0 nM). snmjournals.org These specialized derivatives serve as potent and selective tools for advancing psychopharmacological research. nih.gov

Table 2: Research Derivatives of Reboxetine for NET Imaging

This interactive table details specific reboxetine analogs developed for research, their binding affinities, and intended application.

Derivative Name/CodeModificationRadionuclideNET Affinity (Ki)Research Application
(S,S)-MENET2-ethoxyphenoxy group replaced with 2-methylphenoxy group¹¹C3.55 nM snmjournals.orgPET imaging of NET. snmjournals.org
Analog 12-methyl substituent on phenoxy ring¹¹C1.02 nM acs.orgPET imaging of NET. acs.org
Analog 42-methyl substituent on phenoxy ring¹¹C0.30 nM acs.orgPET imaging of NET. acs.org
Analog 22-fluoroalkyl substituent on phenoxy ring¹⁸F3.14 nM acs.orgPET imaging of NET. acs.org
Analog 32-fluoroalkyl substituent on phenoxy ring¹⁸F3.68 nM acs.orgPET imaging of NET. acs.org
(S,S)-2-[α-(2-(2-fluoroethoxy)phenylthio)benzyl]morpholineOxygen of ethoxy group replaced with sulfur; fluoroethoxy side chain¹⁸F1.0 nM snmjournals.orgPET imaging of NET. snmjournals.org
(S,S)-2-[α-(2-(3-fluoropropoxy)phenylthio)benzyl]morpholineOxygen of ethoxy group replaced with sulfur; fluoropropoxy side chain¹⁸F1.2 nM snmjournals.orgPET imaging of NET. snmjournals.org

Pharmacological Profile and Molecular Mechanisms of Action of Reboxetine

Primary Mechanism of Action: Selective Norepinephrine (B1679862) Transporter (NET) Inhibition

Reboxetine's primary pharmacological effect is the potent and selective inhibition of the norepinephrine transporter (NET). researchgate.netresearchgate.netwikipedia.orgdrugbank.com This action blocks the reuptake of norepinephrine from the synaptic cleft into the presynaptic neuron, thereby increasing the concentration and duration of action of norepinephrine in the synapse. researchgate.netpsu.edu

Reboxetine (B1679249) demonstrates a high binding affinity for the norepinephrine transporter. In vitro studies using various methodologies have consistently established its potency. Binding assays in cell lines expressing human transporters and in rat brain synaptosomes have determined its high affinity for NET. researchgate.netnih.gov The reported inhibition constant (Ki) values for reboxetine at NET vary slightly across studies but consistently fall within the low nanomolar range, indicating a strong binding interaction. For instance, Ki values have been reported as 0.9 nM, 1.1 nM, and 13.4 nM at the human and rat norepinephrine transporters. researchgate.netnih.govwikipedia.org The (S,S)-enantiomer of reboxetine is noted to be even more potent and selective for NET. nih.gov

Table 1: Binding Affinity (Ki) of Reboxetine at the Norepinephrine Transporter (NET)
Source Species/SystemReported Ki Value (nM)Reference
Human Transporter (Oocytes)0.9 researchgate.net
Rat NET1.1 nih.gov
Human NET13.4 wikipedia.org
Human NET (HEK 293 cells)15 plos.org

Molecular docking and homology modeling studies have provided insights into the specific interactions between reboxetine and the NET. Reboxetine binds within the central substrate-binding site (S1) of the transporter. mdpi.comnih.gov The binding is stabilized by interactions with several key amino acid residues. A crucial interaction involves a strong ionic bond or salt bridge between the protonated amine group in reboxetine's morpholine (B109124) ring and the carboxylate side chain of Aspartic Acid 75 (Asp75) in transmembrane domain 1 (TM1) of NET. wikipedia.orgmdpi.comresearchgate.net

Other significant residues that form the binding pocket and contribute to the interaction through hydrophobic and other forces include Phenylalanine 72 (Phe72), Tyrosine 152 (Tyr152), and Phenylalanine 317 (Phe317). mdpi.comnih.govdntb.gov.ua Specifically, one of reboxetine's phenyl rings can be stabilized by a T-shaped π-π interaction with Tyr152. mdpi.com The aryloxy propylamine (B44156) moiety present in reboxetine is a common feature in many monoamine reuptake inhibitors, and the specific placement of substituents on the phenyl ring is a key determinant of selectivity for NET. wikipedia.org

Reboxetine's high affinity for NET translates into potent functional inhibition of norepinephrine reuptake.

In Vitro : Functional assays measuring the uptake of radiolabeled norepinephrine ([³H]NE) into synaptosomes (isolated nerve terminals) confirm reboxetine's inhibitory activity. Studies using rat hippocampal and striatal synaptosomes reported an IC50 value (the concentration required to inhibit 50% of uptake) of 8.5 nM for norepinephrine uptake. nih.govsigmaaldrich.com This potent inhibition of the transporter's function is the direct result of its binding activity. researchgate.net

Preclinical In Vivo : In vivo studies, particularly those using microdialysis in freely moving animals, have demonstrated the physiological consequence of NET inhibition by reboxetine. Administration of reboxetine leads to a significant increase in the extracellular concentration of norepinephrine in various brain regions. For example, chronic treatment with reboxetine in guinea pigs resulted in a twofold increase in basal norepinephrine levels in the medial prefrontal cortex (mPFC) and the hypothalamic paraventricular nucleus (PVN). nih.gov Similarly, studies in rats have shown that reboxetine administration elevates extracellular norepinephrine levels in the mPFC and hippocampus. scienceopen.comcsic.es These findings confirm that by blocking the primary clearance mechanism, reboxetine effectively enhances noradrenergic neurotransmission in the brain. caldic.com

Molecular Interactions with the Norepinephrine Transporter

Selectivity Profile for Monoamine Transporters

A defining characteristic of reboxetine is its high selectivity for the norepinephrine transporter over the other major monoamine transporters, namely the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT). researchgate.netnih.govnih.gov While it potently binds to NET, its affinity for SERT is substantially lower, and its affinity for DAT is negligible. drugbank.comnih.govwikipedia.org

This selectivity has been quantified in numerous studies. The selectivity ratio of Ki (SERT) / Ki (NET) indicates how many times more selective the compound is for NET over SERT. Based on various reports, reboxetine is approximately 20- to over 100-fold more selective for NET than for SERT. researchgate.netwikipedia.org For instance, one study reported Ki values of 1.1 nM for rat NET and 129 nM for rat SERT, yielding a selectivity ratio of about 117. nih.gov Another study found Ki values of 0.9 nM for human NET and 1745 nM for human SERT, indicating a selectivity of over 1900-fold. researchgate.net Its affinity for the dopamine transporter is extremely low, with Ki or IC50 values typically reported to be greater than 10,000 nM. nih.govnih.gov This pharmacological profile distinguishes reboxetine as a selective norepinephrine reuptake inhibitor (NRI). researchgate.netwikipedia.org

Table 2: Comparative Binding Affinity and Functional Inhibition of Reboxetine at Monoamine Transporters
TransporterAssay TypeValue (nM)Reference
NET (Norepinephrine Transporter)Ki (rat)1.1 nih.gov
Ki (human)15 plos.org
IC50 (rat synaptosome uptake)8.5 nih.gov
SERT (Serotonin Transporter)Ki (rat)129 nih.gov
Ki (human)240 plos.org
IC50 (rat synaptosome uptake)6,900 nih.gov
DAT (Dopamine Transporter)Ki (rat)>10,000 nih.gov
Ki (human)16,200 plos.org
IC50 (rat synaptosome uptake)89,000 nih.gov

Compound Names Mentioned in the Article

Table 3: List of Mentioned Chemical Compounds
Compound Name
Reboxetine
Norepinephrine
Serotonin
Dopamine
Desipramine (B1205290)

Comparison of Affinity for Serotonin Transporter (SERT) and Dopamine Transporter (DAT)

Reboxetine demonstrates a pronounced selectivity for the norepinephrine transporter (NET) over the serotonin transporter (SERT) and the dopamine transporter (DAT). nih.gov In vitro studies have consistently shown that reboxetine has a high affinity for NET, while its affinity for SERT and DAT is significantly lower. nih.gov It is reported to be approximately 20-fold more selective for NET than for SERT. guidetopharmacology.org While it primarily acts as a potent inhibitor of norepinephrine reuptake, some inhibition of serotonin reuptake may occur at therapeutic doses. nih.govguidetopharmacology.org However, reboxetine has a weak effect on serotonin reuptake and does not significantly affect dopamine uptake. nih.govdrugbank.com

Six new (S,S)-enantiomers of reboxetine derivatives were synthesized and all exhibited high affinity for NET with K(i) values less than or equal to 2 nM, along with selectivity against SERT and DAT. nih.gov

TransporterReboxetine AffinitySelectivity
Norepinephrine Transporter (NET) High~20-fold higher than SERT
Serotonin Transporter (SERT) LowSignificantly lower than NET
Dopamine Transporter (DAT) NegligibleDoes not significantly interact

Molecular Determinants of NET Selectivity

The selectivity of reboxetine for the norepinephrine transporter (NET) is a key feature of its pharmacological profile. wikipedia.org While the precise molecular interactions are complex, the structure of reboxetine allows for a specific fit into the binding pocket of the NET. Typical inhibitors of monoamine transporters like reboxetine bind to the outward-facing conformation of the transporter and require the presence of sodium ions (Na+) for high-affinity binding. nih.gov This is a characteristic that distinguishes it from other types of inhibitors. nih.gov The antidepressant medication reboxetine showed a significantly greater affinity for the norepinephrine transporter (NET) compared to the serotonin transporter (SERT). researchgate.net

Off-Target Receptor Binding Profiles (Mechanistic Studies)

A significant aspect of reboxetine's pharmacological profile is its limited interaction with other neurotransmitter receptors, which contributes to its distinct side-effect profile compared to older classes of antidepressants. nih.govnih.gov

Weak Affinity for Adrenergic Receptors (α1, α2, β)

In vitro studies have demonstrated that reboxetine possesses a weak affinity for various adrenergic receptors, including α1, α2, and β subtypes. nih.govmedsafe.govt.nz Unlike many tricyclic antidepressants, reboxetine does not exhibit significant antagonism at these receptors, which is often associated with cardiovascular side effects. nih.govnih.gov Specifically, the affinity (Ki) for α1-adrenergic receptors is greater than 1,000 nmol/L. nih.govresearchgate.net Although it is devoid of in vitro binding affinity for α1 or α2 adrenoceptors, a functional interference with α-adrenoceptors at high doses in vivo cannot be entirely ruled out. nih.gov

Limited Affinity for Muscarinic and Histaminergic H1 Receptors

Reboxetine shows a notably low affinity for both muscarinic cholinergic receptors and histaminergic H1 receptors. psychiatria.com.plnih.gov The weak affinity (Ki > 1,000 nmol/L) for these receptors means that reboxetine is less likely to cause anticholinergic side effects (like dry mouth and constipation) and sedative effects commonly associated with antagonism of these receptors. nih.govresearchgate.net This lack of significant affinity for muscarinic and histaminergic receptors is a defining characteristic of its specificity. cambridge.org

Interaction with Dopaminergic Receptors (D1, D2)

Reboxetine's interaction with dopaminergic receptors is minimal. It has a weak affinity for D2 dopamine receptors, with a Ki value greater than 1,000 nmol/L. nih.govresearchgate.net Furthermore, it does not significantly affect the dopamine transporter (DAT). wikipedia.org However, some preclinical studies suggest that reboxetine can indirectly modulate the dopaminergic system. For instance, it has been shown to increase dopamine overflow in the prefrontal cortex of rats. oup.com This effect is thought to be a consequence of NET inhibition in a brain region where DAT expression is low. The memory-enhancing effects of reboxetine may be dependent on the stimulation of dopamine D1/5 receptors in the prefrontal cortex. oup.comoup.com

Receptor SubtypeReboxetine Affinity (Ki)
α1-Adrenergic > 1,000 nmol/L
α2-Adrenergic Weak affinity
β-Adrenergic Weak affinity
Muscarinic > 1,000 nmol/L
Histaminergic H1 > 1,000 nmol/L
Dopaminergic D2 > 1,000 nmol/L

Modulation of Other Neurochemical Systems (Preclinical and In Vitro)

Preclinical research suggests that reboxetine's effects may extend beyond direct NET inhibition. In rats, reboxetine has been found to modulate the firing pattern of dopamine neurons in the ventral tegmental area (VTA), leading to an increase in burst firing without changing the average firing rate. nih.gov This modulation results in a selective increase in dopamine availability in the medial prefrontal cortex, but not in the nucleus accumbens. nih.gov This selective enhancement of cortical dopamine suggests that reboxetine may influence neurochemical systems involved in motivation and drive. nih.gov Furthermore, there is evidence of interactions between the norepinephrine and serotonin systems, where prolonged administration of reboxetine can desensitize α2-adrenergic autoreceptors on serotonin terminals, potentially increasing synaptic serotonin levels. scienceopen.com

Inhibition of Neuronal Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

Research has specifically focused on the interaction of (-)-reboxetine with the human α4β2 nAChR, which is the most prevalent nAChR subtype in the brain. conicet.gov.arnih.gov Functional and structural analyses have revealed that reboxetine does not activate these receptors but instead inhibits their function when stimulated by an agonist. conicet.gov.arnih.gov This inhibitory action occurs through a noncompetitive mechanism, meaning reboxetine does not directly compete with the agonist for the same binding site. nih.govconicet.gov.arnih.gov The inhibition is dose-dependent and suggests that reboxetine's interaction with nAChRs could play a role in its therapeutic applications. conicet.gov.ar

Furthermore, the inhibitory potency of reboxetine has been quantified in various experimental settings. For instance, reboxetine was found to potently inhibit nicotine-evoked overflow of norepinephrine from hippocampal slices with an IC₅₀ value of 7.29 nM, through a noncompetitive mechanism. nih.gov It also inhibited nicotine-evoked rubidium efflux with an IC₅₀ value of 650 nM. nih.gov Studies on human muscle nAChRs also show non-competitive inhibition by (-)-reboxetine with IC₅₀ values of 3.86 µM for the embryonic subtype and 1.92 µM for the adult subtype. nih.govnovartis.com

The inhibitory action of reboxetine on nAChRs is multifaceted, involving several noncompetitive mechanisms. mdpi.com The primary mechanism suggested by electrophysiological studies is open channel blockade . conicet.gov.arnih.gov This means that reboxetine physically enters and obstructs the ion channel of the nAChR after it has been opened by an agonist, thereby preventing the flow of ions and inhibiting receptor function. conicet.gov.arnih.gov This mechanism is consistent with a use-dependent type of inhibition, where the inhibitory effect of reboxetine increases with more frequent receptor activation. conicet.gov.arnih.gov Patch-clamp experiments have shown that reboxetine's potency is significantly higher at the end of a one-second agonist application compared to the initial peak current, which supports the open channel block hypothesis. conicet.gov.arnih.gov

In addition to open channel blockade, there is evidence to suggest that reboxetine may also induce receptor desensitization. nih.govconicet.gov.ar Desensitization is a process where prolonged exposure to an agonist or certain allosteric modulators causes the receptor to enter a prolonged, functionally inactive state. nih.gov Studies on muscle-type nAChRs indicate that reboxetine can enhance the binding of an agonist to the resting state of the receptor, a property that suggests it may promote desensitization. nih.govconicet.gov.ar

The possibility of allosteric modulation has also been explored. conicet.gov.arnih.gov Allosteric modulators bind to sites on the receptor that are distinct from the agonist binding site, altering the receptor's function. benthamopen.com While reboxetine primarily acts as an open channel blocker, molecular docking studies have identified a potential secondary binding site for reboxetine within the helix bundle of the α4 subunit. conicet.gov.arnih.gov Interaction at this non-luminal site could allosterically alter the channel's functionality. conicet.gov.arnih.gov

Molecular docking and dynamics simulations have provided insights into the specific structural components involved in the interaction between reboxetine and the nAChR. conicet.gov.arnih.gov These studies indicate that reboxetine binds within the ion channel of the human α4β2 nAChR. conicet.gov.arnih.gov

The primary binding site for reboxetine within the channel pore is located at the level of the imipramine (B1671792) locus , which is situated between the M2 transmembrane segment rings 6' and 14'. conicet.gov.arnih.gov Although reboxetine binds to this site with low affinity, this interaction is crucial for its channel-blocking activity. conicet.gov.arnih.gov The binding of reboxetine at this luminal site discriminates between the resting and desensitized states of the receptor. conicet.gov.arnih.gov

Furthermore, a second potential binding site has been identified. A conformer of (-)-reboxetine has been shown to dock in the helix bundle of the α4 subunit , near the middle region of the transmembrane domain. conicet.gov.arnih.gov Molecular dynamics simulations suggest that reboxetine binding is stable at both the luminal imipramine site and this non-luminal helix bundle site, although less stable than imipramine itself. conicet.gov.arnih.gov The interaction with the helix bundle suggests a potential for allosteric modulation of the receptor's function. conicet.gov.arnih.gov

For muscle-type nAChRs, studies have shown that (-)-reboxetine also interacts with both luminal and non-luminal sites. nih.govnovartis.com It overlaps with the phencyclidine (PCP) luminal site located between rings 6' and 13' in the Torpedo nAChR. nih.govconicet.gov.ar Additionally, it is suggested to interact with non-luminal sites within the transmembrane segments of the γ subunit in the Torpedo nAChR and at the α1/ε transmembrane interface in the adult human muscle AChR. nih.govnovartis.com

Preclinical Pharmacokinetics and Metabolism of Reboxetine

Absorption and Distribution in Animal Models

Reboxetine (B1679249) is readily absorbed following oral administration in various animal models. nih.govresearchgate.net

Studies in animal models have demonstrated a rapid absorption of reboxetine, with the time to reach maximum plasma concentration (Tmax) generally occurring between 0.5 and 2 hours after administration. nih.govresearchgate.net This indicates a swift uptake of the compound into the systemic circulation.

Table 1: Time to Peak Plasma Concentration (Tmax) of Reboxetine in Animal Models

Animal Model Tmax (hours)
Various Species 0.5 - 2

Data sourced from a 1997 review of pharmacokinetic studies. nih.govresearchgate.net

Preclinical research utilizing brain microdialysis in rats has shown that reboxetine administration leads to a significant increase in extracellular noradrenaline levels in key brain regions. nih.gov Specifically, intraperitoneal administration of reboxetine resulted in elevated extracellular noradrenaline in the frontal cortex and dorsal hippocampus. nih.gov This demonstrates the ability of reboxetine to cross the blood-brain barrier and exert its pharmacological action within the central nervous system. nih.gov The net effect of reboxetine is an increase in norepinephrine (B1679862) levels in various brain regions. frontiersin.org These findings are consistent with its mechanism of action as a norepinephrine reuptake inhibitor. nih.govresearchgate.net

Metabolic Pathways and Metabolite Identification (In Vitro and Preclinical In Vivo)

The metabolism of reboxetine is extensive and involves several key biochemical transformations. drugbank.comnih.govt3db.canih.gov In vitro studies, primarily using human liver microsomes, have been instrumental in elucidating these pathways. nps.org.aumedicines.org.uke-lactancia.orgmedsafe.govt.nz The cytochrome P450 (CYP) isoenzyme CYP3A4 is the primary enzyme responsible for the metabolism of reboxetine. nih.govnps.org.aumedicines.org.uk The main metabolic routes identified are dealkylation, hydroxylation, oxidation of the ring structures, and subsequent conjugation processes. drugbank.comnih.govnps.org.aumedicines.org.ukportico.org

One of the principal metabolic pathways for reboxetine is O-dealkylation. nih.govnps.org.aumedicines.org.ukportico.org This process involves the removal of an ethyl group from the ethoxyphenoxy moiety of the molecule. nih.govnps.org.auportico.org

Hydroxylation of the ethoxyphenoxy ring and oxidation of the morpholine (B109124) ring are major metabolic transformations of reboxetine. nih.govnps.org.aumedicines.org.ukportico.org The hydroxylation of the phenyl ring has been identified as a critical metabolic step. Additionally, oxidation of the morpholine ring contributes to the biotransformation of the compound. nih.govnps.org.aumedicines.org.ukportico.org These oxidative reactions are categorized as Phase I metabolism. cambridge.orgresearchgate.net

Following the initial Phase I metabolic reactions (dealkylation, hydroxylation, and oxidation), the resulting metabolites of reboxetine undergo Phase II conjugation. drugbank.comnih.govnih.govcambridge.orgresearchgate.net These processes involve the attachment of endogenous molecules to the metabolites, increasing their water solubility and facilitating their excretion. The primary conjugation reactions identified for reboxetine metabolites are glucuronidation and sulfation. drugbank.comnih.govnih.gov Metabolites are found to be partially or completely conjugated with glucuronic acid and/or sulfuric acid. nih.govmedicines.org.uk

Table 2: Major Metabolic Pathways of Reboxetine

Metabolic Pathway Description Key Enzymes
Dealkylation Removal of the ethyl group from the ethoxyphenoxy ring. nih.govnps.org.auportico.org CYP3A4 nih.govnps.org.aumedicines.org.uk
Hydroxylation Addition of a hydroxyl group to the ethoxyphenoxy ring. nih.govnps.org.auportico.org CYP3A4 nih.govnps.org.aumedicines.org.uk
Oxidation Oxidation of the morpholine ring. nih.govnps.org.auportico.org CYP3A4 nih.govnps.org.aumedicines.org.uk
Glucuronidation Conjugation with glucuronic acid. drugbank.comnih.govnih.gov UGTs

Activity and Disposition of Reboxetine Enantiomers and Metabolites

Reboxetine is administered as a racemic mixture of two enantiomers: (S,S)-(+)-reboxetine and (R,R)-(-)-reboxetine. wikipedia.orgwikidoc.orgnih.gov The (S,S)-(+)-enantiomer is considered to be the more potent inhibitor of noradrenaline reuptake. nih.govnih.gov Despite this, the plasma concentrations of the (R,R)-(-) enantiomer are typically about twice those of the (S,S)-(+) enantiomer in vivo. simulations-plus.com There is no evidence of chiral inversion, meaning one enantiomer does not convert into the other in the body. nih.gov The differences in the clearance of the two enantiomers may be attributable to differences in their binding to plasma proteins. nih.gov

The primary metabolic transformation of reboxetine involves O-dealkylation, hydroxylation of the ethoxyphenoxy ring, and oxidation of the morpholine ring, followed by partial or complete conjugation with glucuronic or sulphuric acid. e-lactancia.orgnih.gov The main metabolite in circulation is O-desethylreboxetine. wikipedia.orgcapes.gov.br In vitro studies have shown that this major circulating metabolite has little to no activity on noradrenergic or serotonergic uptake and is therefore unlikely to contribute to the pharmacological effects of reboxetine. medsafe.govt.nzmedsinfo.com.au Other minor metabolites identified include Phenol A and Phenol B. wikipedia.orgwikidoc.org

Excretion Routes in Preclinical Species

Studies in preclinical animal models have provided insights into the excretion of reboxetine. In rats and dogs, radioactivity from [14C]-labeled reboxetine was eliminated through both renal and fecal routes. nih.gov In contrast, in monkeys and humans, the primary route of elimination is renal, with the majority of the dose being excreted in the urine. nih.govnih.gov

Pharmacokinetic Linearity and Species Differences in Preclinical Studies

Preclinical investigations into the pharmacokinetics of reboxetine have been conducted in various animal models, including mice, rats, dogs, and monkeys, to characterize its absorption, distribution, metabolism, and excretion profile. portico.org These studies reveal both consistent patterns and notable differences across species, which are crucial for interpreting toxicological findings and predicting human pharmacokinetics.

Research findings indicate that reboxetine exhibits a linear pharmacokinetic profile in animal models. portico.org Following administration, plasma concentrations of the drug decline in a biexponential manner, which is characteristic of linear pharmacokinetics. portico.org This linearity was demonstrated in studies with oral doses ranging from 1 to 30 mg/kg. portico.org

Absorption of reboxetine is rapid across all tested species, with mean peak plasma concentrations (Tmax) being achieved between 0.5 and 2 hours after oral administration. portico.orgnih.gov However, due to extensive first-pass metabolism, the bioavailability of the unchanged drug is low. portico.org The degree of plasma protein binding is consistently high in all animal species investigated. portico.org

Elimination is also rapid in preclinical models, with the half-life (t1/2) ranging from approximately 0.94 to 2 hours. portico.org There are, however, significant species-dependent differences in the primary route of excretion. nih.gov In rats and dogs, elimination of radioactivity from [14C]-labeled reboxetine occurs through both renal and fecal routes. nih.govnih.gov In contrast, monkeys, much like humans, eliminate the substance principally through the renal route. nih.govnih.gov

Reboxetine undergoes extensive metabolism in all species, with rats showing particularly high metabolic activity to the extent that no unmodified drug is excreted. portico.org Despite the varying rates, the metabolic pathways are qualitatively similar across species. nih.gov The primary transformations involve hydroxylation of the ethoxyphenoxy ring, O-dealkylation, and oxidation of the morpholine ring. portico.orgnih.gov Studies in rats have shown that reboxetine does not appear to induce its own metabolizing enzymes. portico.org

The table below summarizes key pharmacokinetic parameters of reboxetine in different preclinical species.

Table 1: Comparative Pharmacokinetic Parameters of Reboxetine in Preclinical Species

Parameter Rat Dog Monkey
Tmax (Time to Peak Plasma Concentration) 0.5 - 2 hours 0.5 - 2 hours 0.5 - 2 hours
Elimination Half-life (t1/2) 0.94 - 2 hours 0.94 - 2 hours 0.94 - 2 hours
Primary Excretion Route Renal and Fecal Renal and Fecal Mainly Renal

Data sourced from references portico.orgnih.govnih.gov.

The major metabolic transformations of reboxetine observed in preclinical species are outlined in the following table.

Table 2: Major Metabolic Pathways of Reboxetine in Preclinical Species

Metabolic Reaction Description
Hydroxylation Addition of a hydroxyl group to the ethoxyphenoxy ring.
O-dealkylation Removal of the ethyl group from the ethoxy side chain.
Oxidation Oxidation occurring on the morpholine ring structure.

Data sourced from references portico.orgnih.gov.

Table of Compounds

Compound Name
Reboxetine

Preclinical Neurobiological and Behavioral Investigations of Reboxetine

In Vitro and Ex Vivo Studies

Reboxetine (B1679249) is characterized as a potent and selective norepinephrine (B1679862) reuptake inhibitor. nih.gov This selectivity has been established through various in vitro and ex vivo pharmacological assays. Studies utilizing synaptosomes and tissue slices have demonstrated reboxetine's high affinity for the norepinephrine transporter (NET), while exhibiting significantly lower affinity for the serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) transporters. For instance, Ki values, which represent the concentration of the drug that binds to 50% of the transporters, have been reported as 8 nM for NA, 1070 nM for 5-HT, and greater than 10,000 nM for DA, highlighting its specificity for noradrenergic systems. nih.gov

Beyond its primary mechanism of action, research has also explored the effects of chronic reboxetine administration on other neurotransmitter systems. In one study, chronic treatment with reboxetine was found to reduce the depolarization-evoked release of endogenous glutamate (B1630785) from hippocampal synaptosomes. nih.gov Specifically, both 15 mM and 25 mM potassium chloride (KCl)-induced glutamate overflow were diminished by approximately 50%. nih.gov In contrast, the release of gamma-aminobutyric acid (GABA) was not significantly affected by the same treatment regimen. nih.gov This suggests that prolonged exposure to reboxetine can induce adaptive changes in presynaptic mechanisms that regulate glutamate neurotransmission.

Effects of Reboxetine on Neurotransmitter Dynamics
NeurotransmitterAssay TypeKey FindingReference
Norepinephrine (NE)Reuptake AssaysPotent and selective inhibition of reuptake. nih.gov
GlutamateSynaptosome Release Assay (Chronic Treatment)Reduced depolarization-evoked release in the hippocampus. nih.gov
GABASynaptosome Release Assay (Chronic Treatment)No significant effect on depolarization-evoked release. nih.gov

The electrophysiological effects of reboxetine have been investigated in key brain regions associated with mood regulation, primarily the locus coeruleus (LC), the principal site of noradrenergic neurons, and the dorsal raphe nucleus (DRN), the main source of serotonergic neurons. nih.govoup.com

Acute intravenous administration of reboxetine dose-dependently decreases the firing rate of noradrenergic neurons in the locus coeruleus. nih.gov Sustained administration of reboxetine via osmotic minipumps also leads to a significant and persistent decrease in the firing activity of these neurons. nih.gov For example, a 2-day treatment produced significant decreases in NA firing activity, with the effect becoming more pronounced after 7 and 21 days of continuous treatment. nih.gov

In contrast, the firing rate of serotonin neurons in the dorsal raphe nucleus remains unaltered following both short-term and long-term reboxetine treatments. nih.gov This finding from in vivo extracellular unitary recordings underscores the selectivity of reboxetine for the noradrenergic system. nih.govnih.gov While reboxetine does not directly alter the basal firing rate of DRN neurons, it has been shown to inhibit their firing in a dose-dependent manner under certain experimental conditions, possibly through indirect mechanisms involving noradrenergic-serotonergic interactions. oup.com

Effect of Reboxetine on Neuronal Firing Rate
Brain RegionNeuron TypeEffect of ReboxetineReference
Locus Coeruleus (LC)Noradrenergic (NA)Dose-dependent decrease in firing rate (acute and chronic). nih.gov
Dorsal Raphe (DRN)Serotonergic (5-HT)Basal firing rate unaltered (acute and chronic). nih.gov

In vitro studies have been conducted to investigate the potential genotoxic effects of reboxetine at a cellular level, providing mechanistic insights independent of clinical outcomes. Some research suggests that certain antidepressants, including reboxetine, may cause DNA damage in patients' lymphocytes. dergipark.org.tr

Further mechanistic studies on spermatogenic cell lines have explored the broader effects of several antidepressants. These in vitro findings indicate that some of these compounds can promote a telomere-focused DNA damage response. mdpi.com This response was observed to be dependent on p53/p21 signaling, leading to a G2/M cell cycle arrest and subsequent initiation of apoptotic cell death in the cultured cells. mdpi.com It is important to note that these are in vitro findings and provide a potential mechanism for toxicity in a specific cell line, which requires further investigation in in vivo systems. mdpi.com

Animal Models of Neurological and Psychiatric Conditions

Reboxetine has been evaluated in various animal models of stress to investigate its neurobiological and behavioral effects. One commonly used paradigm is the chronic restraint stress (CRS) model in rats, which induces depressive-like behaviors. researchgate.net Studies have shown that chronic reboxetine treatment can ameliorate some of the deficits caused by this form of stress. researchgate.net

In a study comparing two different chronic stress models, chronic restraint stress and chronic immobilization stress, reboxetine was found to be effective in ameliorating depressive-like behaviors induced by chronic immobilization stress. nih.govuss.cl This suggests that the efficacy of reboxetine in animal models can be dependent on the specific nature of the stressor.

The impact of reboxetine on the hypothalamic-pituitary-adrenal (HPA) axis, a key system in the stress response, has been examined by measuring levels of stress hormones such as corticosterone (B1669441) (in rodents) and cortisol (in humans). Acute administration of reboxetine has been consistently shown to increase levels of these glucocorticoids. frontiersin.org

In healthy human subjects, a single dose of reboxetine was found to stimulate the secretion of cortisol and adrenocorticotropic hormone (ACTH). researchgate.netnih.gov Similarly, in non-stressed rodents, acute treatment with antidepressants, including noradrenaline reuptake inhibitors, has been reported to increase serum corticosterone levels. frontiersin.org This acute elevation is thought to be related to the immediate neurochemical changes induced by the drug, which influence the HPA axis. In contrast, chronic antidepressant treatment in non-stressed animals generally does not affect basal corticosterone levels. frontiersin.org However, in the context of stress models where corticosterone levels are already elevated, some antidepressants have been shown to normalize these levels. frontiersin.org

Stress Models (e.g., Chronic Restraint Stress)

Effects on Neurotransmitter Levels in Specific Brain Regions (e.g., Auditory Cortex NE)

Preclinical research demonstrates that reboxetine administration leads to significant alterations in neurotransmitter levels in specific brain regions. A notable finding is the impact of reboxetine on norepinephrine (NE) concentrations within the auditory cortex. In studies involving chronically stressed rats, which exhibited lower baseline levels of NE in the auditory cortex compared to non-stressed controls, treatment with reboxetine prevented this stress-induced deficit. Chronically stressed rats treated with reboxetine showed significantly higher levels of NE in the auditory cortex than their vehicle-treated counterparts. researchgate.net This suggests a key role for norepinephrine in the auditory cortex, particularly under conditions of stress. researchgate.net Interestingly, the same studies found that chronic stress did not significantly affect the levels of serotonin (5-HT) or dopamine (DA) in this brain region, highlighting the specific action of the stress paradigm and reboxetine on the noradrenergic system within the auditory cortex. researchgate.netresearchgate.net

Further investigations have examined the effects of reboxetine in the frontal cortex. Acute systemic administration of reboxetine dose-dependently increases extracellular norepinephrine in the frontal cortex. At higher doses, it has also been shown to increase extracellular dopamine. nih.gov Chronic administration for 14 days resulted in elevated basal concentrations of both extracellular norepinephrine and dopamine. nih.gov

Table 1: Effect of Reboxetine on Norepinephrine (NE) Levels in the Auditory Cortex of Chronically Stressed Rats
Experimental GroupRelative NE Levels in Auditory CortexReference
ControlBaseline researchgate.net
Chronically Stressed (Vehicle)Lower than control researchgate.net
Chronically Stressed (Reboxetine)Higher than chronically stressed (vehicle) researchgate.net
Behavioral Responses in Stress Paradigms

Reboxetine has been shown to modulate behavioral and neurochemical responses in animal models of stress. In a tail-pinch stress paradigm, which is used to induce an acute stress response, pretreatment with reboxetine significantly potentiated the stress-induced increase in extracellular norepinephrine in the frontal cortex of rats. nih.gov While the tail-pinch stressor alone did not elicit an increase in dopamine in saline-treated animals, it did lead to a significant increase in dopamine levels in rats that had been pretreated with reboxetine. nih.gov

Furthermore, the effects of chronic reboxetine administration have been investigated. After 14 days of treatment, there was a greater net increase of both extracellular norepinephrine and dopamine in response to the tail-pinch stress compared to vehicle-treated control animals. nih.gov These findings indicate that reboxetine modifies the reactivity of both the noradrenergic and dopaminergic systems to acute stressors. nih.gov In a chronic mild stress (CMS) model, a paradigm used to induce depressive-like behaviors, rats exposed to five weeks of CMS showed a decrease in sucrose (B13894) intake, indicative of anhedonia. Daily treatment with reboxetine during this period normalized this deficit. dntb.gov.ua

Models of Cognitive Dysfunction

Effects on Recognition Memory (e.g., Novel Object Recognition Test)

Reboxetine has demonstrated the ability to enhance recognition memory in preclinical models. The novel object recognition test is a widely used paradigm to assess episodic-like memory in rodents. psychiatry-psychopharmacology.com In healthy rats, reboxetine administration was found to facilitate recognition memory. nih.govplos.org

The effects of reboxetine have also been confirmed in a genetic animal model of depression, the Flinders Sensitive Line (FSL) rats, which exhibit memory dysfunction in the novel object recognition test. psychiatry-psychopharmacology.com A single administration of reboxetine prior to the exploration session was sufficient to reverse the recognition memory deficit observed in FSL rats. psychiatry-psychopharmacology.complos.org This demonstrates that reboxetine can improve episodic-like memory not only in healthy subjects but also in an animal model presenting depressive-like cognitive symptoms. psychiatry-psychopharmacology.com

Modulation of Spatial Learning and Memory (e.g., Radial Arm Maze)

The influence of reboxetine on spatial learning and memory has been evaluated using the radial arm maze, a task that assesses spatial working and reference memory. taylorandfrancis.com In a rat model of depression induced by neonatal clomipramine (B1669221) administration, which results in poor performance in a partially baited eight-arm radial maze task, chronic treatment with reboxetine in adulthood ameliorated these spatial learning and memory deficits. nih.gov This restoration of cognitive function was associated with the reversal of underlying neurobiological changes, including impaired hippocampal long-term potentiation (LTP) and altered neurotransmitter levels. nih.gov The findings suggest that reboxetine can positively modulate the neural circuits involved in spatial memory, particularly in a state of cognitive deficit associated with a depressive-like phenotype. nih.gov

Involvement of Hippocampal and Prefrontal Dopamine Systems

The cognitive-enhancing effects of reboxetine, particularly in recognition memory, appear to involve the dopaminergic systems in the hippocampus and prefrontal cortex (PFC). nih.govplos.org Reboxetine has been shown to increase the release of dopamine in both of these brain regions. nih.govplos.orgnih.gov The mechanism is thought to be related to the fact that in certain brain areas like the PFC, the reuptake of dopamine is largely dependent on the norepinephrine transporter (NET), which reboxetine blocks. nih.gov

Studies using dopamine receptor antagonists have further elucidated this relationship. The memory-facilitating effect of reboxetine in the object recognition test was reversed by the infusion of a D1/5 receptor antagonist (SCH23390) into the dorsal PFC, but not into the dorsal hippocampus. nih.govplos.org Conversely, direct infusion of a D1/5 agonist (SKF81297) into either the dorsal hippocampus or the medial PFC facilitated memory. nih.govplos.org These results strongly indicate the critical involvement of PFC dopamine D1/5 receptors in the memory-enhancing effects of systemically administered reboxetine. nih.govplos.org Additionally, systemic reboxetine was found to increase the levels of the NMDA receptor subunit GluN2A specifically in the PFC, further highlighting the privileged role of this region. nih.gov

Models of Depressive-Like Behaviors (e.g., Forced Swim Test, Tail Suspension Test)

Reboxetine has demonstrated an antidepressant-like profile in standard preclinical models used to screen for antidepressant efficacy, such as the forced swim test (FST) and the tail suspension test (TST). These tests are based on the principle of measuring the duration of immobility when an animal is exposed to an inescapable aversive situation, with a decrease in immobility being indicative of an antidepressant effect.

In both the TST and the FST (also referred to as the behavioral despair test), reboxetine has been shown to produce significant decreases in immobility time. It is important to note, however, that the effect of reboxetine in the FST can be nuanced. One study found that a single acute dose of reboxetine did not affect the duration of immobility in the FSL rat model of depression, despite improving recognition memory in the same animals. psychiatry-psychopharmacology.complos.org This suggests that the effects of reboxetine on depressive-like behaviors and cognitive deficits may be mediated by distinct mechanisms or may have different temporal profiles.

Table 2: Summary of Reboxetine's Effects in Preclinical Behavioral Models
Behavioral ParadigmObserved Effect of ReboxetineReference
Novel Object Recognition TestImproved recognition memory psychiatry-psychopharmacology.comnih.govplos.org
Radial Arm MazeAmeliorated spatial learning and memory deficits nih.gov
Forced Swim TestDecreased immobility (antidepressant-like effect)
Tail Suspension TestDecreased immobility (antidepressant-like effect)

Models of Addiction-Related Behaviors (e.g., Nicotine (B1678760) Self-Administration)

Preclinical studies have explored the potential of reboxetine in modulating addiction-related behaviors, with a particular focus on nicotine self-administration in animal models. nih.govcore.ac.uk These models are crucial for understanding the reinforcing properties of addictive substances and for screening potential therapeutic interventions. nih.govnih.govfrontiersin.org

In rat models, reboxetine has been shown to dose-dependently decrease intravenous nicotine self-administration. nih.govcore.ac.uk This effect is observed with both the racemic mixture and the active (+)-(S,S)-enantiomer of reboxetine. nih.gov Importantly, reboxetine's effect on nicotine self-administration is somewhat specific, as it decreases sucrose-maintained responding to a lesser extent, suggesting it is not merely a result of general behavioral suppression. nih.gov Repeated administration of reboxetine continued to decrease nicotine self-administration without the development of tolerance, indicating a sustained effect. nih.gov

Furthermore, reboxetine has been found to attenuate nicotine-induced reinstatement of drug-seeking behavior following a period of extinction. researchgate.net This is a critical finding, as relapse is a major challenge in treating addiction. researchgate.net The mechanism underlying these effects is thought to involve not only the inhibition of the norepinephrine transporter but also a noncompetitive antagonism at neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govcore.ac.uk This dual action may contribute to its ability to reduce the rewarding effects of nicotine. jneurosci.org

Neuroplasticity and Neurogenesis Modulation in Animal Models

Regulation of Brain-Derived Neurotrophic Factor (BDNF) Expression and Levels

Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. ajmb.orgnih.gov Altered BDNF levels have been implicated in the pathophysiology of depression. frontiersin.orgeuropeanreview.org Preclinical studies have investigated the effect of reboxetine on BDNF expression.

In a chronic mild stress (CMS) model in rats, a paradigm known to induce depression-like behaviors and reduce hippocampal BDNF levels, chronic reboxetine treatment reversed the CMS-induced decrease in BDNF. nih.gov Furthermore, reboxetine treatment increased the levels of the BDNF receptor, TrkB, in the hippocampus. nih.gov Another study demonstrated that reboxetine treatment led to a rapid and sustained increase in hippocampal BDNF mRNA expression in rats, an effect that was evident after just two days of treatment. nih.gov This rapid enhancement of BDNF transcription was observed in several hippocampal regions. nih.gov However, in a model of diabetic neuropathy, subacute reboxetine administration suppressed the overexpression of BDNF in the spinal dorsal horn, suggesting that its effects on BDNF may be context- and region-dependent. cumhuriyet.edu.tr

Table 2: Reboxetine's Effect on BDNF in Animal Models

Animal Model Brain Region Effect on BDNF Reference
Chronic Mild Stress (Rat) Hippocampus Reversed stress-induced decrease; Increased TrkB receptor levels nih.gov
Normal Rat Hippocampus Rapid and sustained increase in BDNF mRNA nih.gov
Diabetic Neuropathy (Rat) Spinal Dorsal Horn Suppressed overexpression cumhuriyet.edu.tr

Influence on Hippocampal Neurogenesis and Synaptogenesis

Adult hippocampal neurogenesis, the process of generating new neurons in the dentate gyrus, is thought to play a role in the therapeutic effects of antidepressants. cdnsciencepub.comnih.govupenn.eduphysoc.org Stress can decrease neurogenesis, while antidepressant treatments often show the opposite effect. cdnsciencepub.com

Studies have shown that chronic administration of reboxetine, a specific norepinephrine reuptake inhibitor, increases cell proliferation and neurogenesis in the hippocampus. cdnsciencepub.comnih.gov This effect contributes to the growing body of evidence that antidepressants, regardless of their primary pharmacological target, can promote structural plasticity in the brain. upenn.eduovid.com In an animal model of depression induced by neonatal clomipramine administration, which results in impaired hippocampal plasticity, chronic reboxetine treatment in adulthood was able to restore these deficits. nih.govresearchgate.netdntb.gov.ua This suggests that reboxetine can reverse pre-existing deficits in neuroplasticity. The noradrenergic system, which is directly targeted by reboxetine, is known to be a positive modulator of hippocampal neurogenesis. researchgate.net

Effects on Synaptic Plasticity Mechanisms (e.g., Long-Term Potentiation (LTP))

Long-Term Potentiation (LTP) is a cellular mechanism underlying learning and memory, representing a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. mdpi.com Impairments in hippocampal LTP have been observed in animal models of depression. nih.govresearchgate.net

Chronic treatment with reboxetine has been shown to restore impaired hippocampal LTP in an animal model of depression. nih.govresearchgate.netdntb.gov.ua In this model, where depression was induced by neonatal exposure to clomipramine, adult rats exhibited significant deficits in LTP. Chronic administration of reboxetine successfully reversed these impairments, suggesting that the therapeutic effects of reboxetine on cognitive deficits associated with depression may be mediated through the restoration of synaptic plasticity. nih.govresearchgate.net This restoration of hippocampal synaptic plasticity is considered a potential cellular mechanism for the beneficial effects of reboxetine. nih.gov Interestingly, one study found that while antidepressants that inhibit both serotonin and norepinephrine reuptake impaired LTP, selective norepinephrine reuptake inhibitors like maprotiline (B82187) (and by extension, reboxetine's class) did not have this effect, highlighting the differential impact of various antidepressant classes on synaptic plasticity. nih.gov

Gene Expression Changes in Brain Regions (e.g., c-fos)

Reboxetine administration in preclinical models induces changes in the expression of immediate early genes, such as c-fos, which is used as a marker for neuronal activity. These changes highlight the specific neural circuits modulated by the compound.

Acute administration of reboxetine in rats has been shown to increase the expression of Fos immunoreactivity (Fos-ir) in distinct areas of the forebrain. Notably, increased Fos-ir was observed in the cingulate cortex (area 3) and the lateral orbital cortex. Furthermore, both reboxetine and the selective serotonin reuptake inhibitor (SSRI) fluoxetine (B1211875) were found to elevate Fos-ir expression in the shell of the nucleus accumbens, suggesting this region may be a common target for antidepressants with different primary mechanisms of action.

Long-term administration of reboxetine (over 21 days) in rats also leads to specific patterns of neuronal activation. Studies using ELISA assays to measure c-Fos expression have identified the lateral entorhinal cortex and the dorsal subiculum of the hippocampus as key areas activated by chronic reboxetine treatment. This research indicated no significant c-Fos expression changes in many other regions, including the prefrontal cortex, nucleus accumbens core, and various nuclei in the amygdala and hypothalamus, following this chronic administration protocol. These findings suggest that the therapeutic effects of long-term reboxetine treatment may be mediated by the stimulation of specific pathways involving the lateral entorhinal cortex and dorsal subiculum.

Table 1: Brain Regions Showing Increased c-Fos Expression Following Reboxetine Administration in Rats
AdministrationBrain RegionMethod of Detection
AcuteCingulate Cortex (Area 3)Immunohistochemistry
AcuteLateral Orbital CortexImmunohistochemistry
AcuteNucleus Accumbens (Shell)Immunohistochemistry
Chronic (21 days)Lateral Entorhinal CortexELISA Assay
Chronic (21 days)Hippocampus (Dorsal Subiculum)ELISA Assay

Cross-System Neurobiological Interactions (Preclinical)

Effects on Cholinergic System Activity (e.g., Acetylcholinesterase)

Preclinical investigations reveal that reboxetine interacts with the cholinergic system, primarily through its effects on nicotinic acetylcholine receptors (nAChRs) and acetylcholinesterase (AChE) activity. Unlike tricyclic antidepressants, reboxetine has a low affinity for muscarinic cholinergic receptors. nih.gov

Studies have demonstrated that reboxetine can non-competitively inhibit muscle nAChRs. nih.gov It also potently inhibits nicotine-evoked norepinephrine overflow from hippocampal slices via a noncompetitive mechanism, an effect independent of the norepinephrine transporter (NET). nih.gov This inhibition of nAChR function suggests a modulatory role on cholinergic transmission.

Furthermore, in a rat model of depression induced by neonatal clomipramine administration, chronic reboxetine treatment was found to restore hippocampal acetylcholinesterase activity. This model initially presents with decreased hippocampal cholinergic activity, which is ameliorated by long-term reboxetine administration, correlating with improved spatial learning and memory deficits. dntb.gov.ua This suggests that part of reboxetine's therapeutic effect in states of cognitive deficit associated with depression may involve the normalization of AChE activity and cholinergic function within the hippocampus.

Modulation of Dopaminergic Transmission (e.g., Dopamine Release, Receptor Activation)

Reboxetine, despite being a selective norepinephrine reuptake inhibitor, significantly modulates the mesolimbocortical dopamine system. This interaction is a key aspect of its neuropharmacological profile.

In vivo microdialysis and single-cell recording studies in rats have shown that systemic reboxetine administration selectively increases dopamine (DA) output in the medial prefrontal cortex (mPFC) without affecting DA levels in the nucleus accumbens. nih.gov This effect is accompanied by an increase in the burst firing of DA cells in the ventral tegmental area (VTA), though the average firing frequency is not changed. nih.gov The enhanced DA release in the mPFC is thought to contribute to reboxetine's effects on motivation and cognitive function. nih.gov

The mechanism for this increased prefrontal DA release is indirect, as local administration of reboxetine into the VTA does not alter DA availability in terminal areas like the mPFC. nih.gov The effect is, however, dependent on dopamine D1/5 receptor activation within the mPFC. Studies using the object recognition test in rats have shown that the memory-enhancing effects of systemic reboxetine are reversed by the infusion of a D1/5 antagonist into the dorsal mPFC, but not into the hippocampus. oup.com

In a mouse model of progressive parkinsonism, chronic reboxetine treatment was also found to delay the progression of dopaminergic neurodegeneration in the substantia nigra (SN) and VTA, leading to higher dopamine content in the striatum. researchgate.net

Table 2: Effect of Systemic Reboxetine on Extracellular Dopamine in Rat Brain (Microdialysis Data)
Brain RegionEffect on Dopamine OutputReference
Medial Prefrontal CortexSignificantly Enhanced nih.gov
Nucleus AccumbensNo Effect nih.gov
HippocampusIncreased oup.com

Mechanistic Drug Interactions in Preclinical Models

Synergistic Effects with Other Neuropharmacological Agents (e.g., α2-adrenoceptor antagonists like mirtazapine)

The neuropharmacological effects of reboxetine can be synergistically enhanced when combined with agents that block α2-adrenoceptors. These presynaptic autoreceptors normally provide negative feedback on norepinephrine release; their blockade, therefore, disinhibits noradrenergic neurons. Mirtazapine (B1677164) is a notable antidepressant that functions, in part, as an α2-adrenoceptor antagonist.

Preclinical microdialysis studies in rats have demonstrated this synergistic interaction mechanistically. While reboxetine alone increases extracellular norepinephrine levels in the frontal cortex and dorsal hippocampus, co-administration of an α2-adrenoceptor antagonist, such as idazoxan, markedly potentiates this effect. nih.gov This potentiation is significantly greater than the effect of either drug administered alone, indicating a powerful synergistic relationship at the level of the synapse. nih.gov

This preclinical evidence provides a mechanistic basis for the clinical strategy of combining reboxetine with α2-adrenoceptor antagonists like mirtazapine to achieve a greater therapeutic effect. nih.gov The combination leverages two distinct mechanisms—reuptake inhibition and autoreceptor blockade—to maximize the availability of norepinephrine in the synaptic cleft.

Table 3: Synergistic Effect of Reboxetine and an α2-Adrenoceptor Antagonist (Idazoxan) on Extracellular Norepinephrine (NE) in Rat Brain
TreatmentIncrease in Extracellular NE (Frontal Cortex)Increase in Extracellular NE (Dorsal Hippocampus)
Reboxetine (15 mg/kg)~242%~240%
Reboxetine + Idazoxan (1 mg/kg)~1580%~1360%

Interaction with Monoamine Oxidase Inhibitors (MAOIs) at a Mechanistic Level

Reboxetine can interact with monoamine oxidase (MAO), the enzyme responsible for the metabolic degradation of monoamine neurotransmitters like norepinephrine. In vitro studies using crude mitochondrial fractions from pig brain cortex have shown that reboxetine exhibits inhibitory activity against both isoforms of the enzyme, MAO-A and MAO-B.

However, the inhibitory potency of reboxetine on MAO is relatively low compared to other antidepressants and classic MAOIs. When ranked against a range of psychoactive compounds, reboxetine was a weaker inhibitor of both MAO-A and MAO-B. For MAO-A, its inhibitory effect was less potent than fluoxetine, desipramine (B1205290), and amitriptyline (B1667244). For MAO-B, it was less potent than fluoxetine, venlafaxine (B1195380), and amitriptyline.

This weak inhibitory effect on MAO is not considered a primary component of reboxetine's therapeutic action. Nevertheless, this interaction at a mechanistic level is important. The co-administration of reboxetine with a potent MAOI would be expected to produce a significant increase in synaptic norepinephrine levels, as both the reuptake and the metabolic degradation pathways for the neurotransmitter would be inhibited. This dual action could lead to an excessive accumulation of norepinephrine, providing the mechanistic basis for potential hypertensive events and other adverse sympathomimetic effects.

Table 4: Relative Inhibitory Potency of Reboxetine on MAO Isoforms Compared to Other Antidepressants
MAO IsoformOrder of Inhibitory Potency (Strongest > Weakest)
MAO-A...fluoxetine > desipramine > amitriptyline > imipramine (B1671792) > citalopram (B1669093) > venlafaxine > reboxetine ...
MAO-B...fluoxetine > venlafaxine > amitriptyline > olanzapine (B1677200) > citalopram > desipramine > reboxetine ...

Structure Activity Relationships Sar and Design of Reboxetine Analogues

Identification of Key Structural Moieties for Norepinephrine (B1679862) Transporter (NET) Selectivity

Reboxetine's structure contains several key moieties that contribute to its affinity and selectivity for the norepinephrine transporter. These include the aryloxy propylamine (B44156) moiety, the morpholine (B109124) group, and substituents on the phenyl ring. wikipedia.org

Role of the Aryloxy Propylamine Moiety

The aryloxy propylamine moiety is a common structural feature found in various monoamine reuptake inhibitors, including reboxetine (B1679249) and atomoxetine (B1665822). wikipedia.org This core structure has been linked to monoamine reuptake inhibitory activity. wikipedia.org

Significance of the Morpholine Group and its Modifications

A notable structural difference between reboxetine and atomoxetine is the presence of a morpholine group in reboxetine instead of a secondary amine. wikipedia.org The morpholine group of reboxetine is reported to form a salt bridge and hydrogen bonds with amino acids in the NET binding site. wikipedia.org The morpholine ring is an integral part of several CNS-active drugs. researchgate.netacs.org Modifications to the morpholine ring have been explored in the design of analogues. For instance, replacing the oxygen in the morpholine ring with sulfur to yield arylthiomethyl morpholine derivatives has shown that some of these compounds maintain potent levels of norepinephrine reuptake inhibition. wikipedia.org

Impact of Substituents on the Phenyl Ring

The placement and nature of substituents on the phenyl ring significantly influence the selectivity of compounds for different monoamine transporters. wikipedia.orgmdpi.com For reboxetine, which is a selective NRI, a substituent in the 2' position on the aryloxy phenyl ring is crucial for NET selectivity. wikipedia.orgwikipedia.orgmdpi.com Research indicates that a methyl group in the 2' position provides greater affinity towards NET compared to a methoxy (B1213986) group at the same position. wikipedia.org In contrast, compounds with substituents in the 4' position on the phenyl ring, such as fluoxetine (B1211875) and paroxetine, tend to be selective serotonin (B10506) reuptake inhibitors (SSRIs). wikipedia.orgwikipedia.orgmdpi.com The ethoxy group at the 2' position on the phenyl ring in reboxetine is a key feature. wikipedia.org

Influence of Stereochemistry on Activity and Selectivity

Reboxetine possesses two chiral centers, leading to the existence of four possible stereoisomers: (R,R)-, (S,S)-, (R,S)-, and (S,R)-isomers. wikipedia.orgwikidoc.orgmdpi.com Reboxetine is administered as a racemic mixture of the (R,R)-(-)- and (S,S)-(+)-enantiomers. wikipedia.orgwikipedia.orgwikidoc.orgmdpi.comnih.gov Stereochemistry plays a vital role in drug design as enantiomers can exhibit different biological activities and pharmacokinetic profiles. researchgate.net

Comparative Potency of (R,R)- and (S,S)-Enantiomers

Studies have shown a significant difference in the potency of reboxetine's enantiomers at inhibiting the norepinephrine transporter. The (S,S)-enantiomer is reported to be more potent than the (R,R)-enantiomer. wikipedia.orgmdpi.comnih.govnih.gov Specifically, the (S,S)-enantiomer has demonstrated a considerably higher affinity for the human NET (hNET) compared to the (R,R)-enantiomer. nih.gov One study reported that (S,S)-reboxetine showed 130-fold higher affinity to hNET than (R,R)-reboxetine. nih.gov Another study indicated that the (S,S)-enantiomer is 10 times more potent than the (R,R)-enantiomer. wikipedia.org The (S,S)-enantiomer is considered to provide the primary therapeutic effect. mdpi.com

Table 1: Comparative Potency of Reboxetine Enantiomers at hNET

EnantiomerRelative Affinity to hNET
(S,S)Higher (e.g., 130-fold)
(R,R)Lower

Note: Data on relative affinity is based on reported research findings. nih.gov

Despite the difference in in vitro potency, the ratio of the areas under the concentration-time curves for the (S,S)- and (R,R)-enantiomers in vivo is approximately 0.5, and there is no evidence of chiral inversion. nih.gov Differences in clearance, potentially due to differences in protein binding, may explain the observed in vivo pharmacokinetics. nih.gov

Stereochemical Preferences of NET Binding

Research suggests that the norepinephrine transporter exhibits stereochemical preferences for binding. pnas.orgnih.gov While the (S,S)-enantiomer of reboxetine shows higher potency at NET, studies on other related compounds like citalopram (B1669093) and talopram (B1681224) have revealed that SERT and NET can have opposite preferences for the stereochemical configuration of inhibitors. pnas.orgnih.govpnas.org For instance, in the case of citalopram/talopram analogs, SERT inhibition tends to reside in the S-enantiomer, while NET inhibition is associated with the R-enantiomer. pnas.orgpnas.org This highlights that the specific structural context and the interaction with the transporter binding site determine the stereochemical preference. The binding modes of the two reboxetine enantiomers with hNET have been compared, and specific residues favoring the binding of the (S,S)-enantiomer over the (R,R)-enantiomer have been identified. nih.gov

Rational Design and Synthesis of Novel Reboxetine Derivatives and Analogues

The rational design and synthesis of novel reboxetine derivatives and analogues aim to identify compounds with enhanced potency, selectivity, and improved pharmacological properties. Reboxetine's core structure, an α-aryloxybenzyl derivative of morpholine, provides a scaffold for modification. nih.gov Research efforts have focused on exploring the impact of substitutions on different parts of the molecule, particularly the morpholine ring and the aryloxy and phenyl moieties. nih.gov

Exploration of Chemical Space for Enhanced Potency or Selectivity

Exploration of the chemical space around the reboxetine structure involves synthesizing analogues with various substituents to probe their effects on binding affinity and selectivity for the norepinephrine transporter (NET) over other monoamine transporters like the serotonin transporter (SERT) and dopamine (B1211576) transporter (DAT). nih.govnih.gov

Studies have shown that the placement and nature of substituents on the aryloxy ring significantly influence selectivity. Specifically, compounds with a substituent at the 2' position of the aryloxy ring tend to be selective for NET. wikipedia.orgwikipedia.org Reboxetine itself has an ethoxy group at this 2' position. wikipedia.org Modifications to the morpholine ring and the introduction of structural and physicochemical diversity have also been explored through efficient synthetic routes. nih.gov

Research has investigated reboxetine analogues with methyl and fluoroalkyl substituents at the 2-position of the phenoxy ring. nih.gov In vitro competition binding studies with these analogues have demonstrated high affinity for the NET. nih.gov For example, analogues with methyl and fluoroalkyl substituents at this position showed Ki values in the nanomolar range (1.02 nM, 3.14 nM, 3.68 nM, and 0.30 nM) against [³H]nisoxetine binding to NET. nih.gov

The stereochemistry of reboxetine analogues also plays a crucial role in their activity and selectivity. nih.govresearchgate.net As mentioned, the (S,S)-enantiomer of reboxetine exhibits significantly higher affinity for hNET than the (R,R)-enantiomer. nih.gov This highlights the importance of controlling stereochemistry during the synthesis of novel derivatives.

Data on the affinity (Ki) of reboxetine and some analogues for the rat NET, SERT, and DAT illustrate the impact of structural variations on selectivity.

CompoundKi (nM) - rat NETKi (nM) - rat SERTKi (nM) - rat DATNET Selectivity (vs SERT)NET Selectivity (vs DAT)
Reboxetine1.1129>10,000~117x>9090x
(S,S)-ReboxetineMore potent and selective----
Methyl-norethylreboxetine (MeNER)~0.37*----
(R)-Nisoxetine0.46158378~343x~822x
2-I-(R)-Nisoxetine0.03----
(R)-Tomoxetine (Atomoxetine)5771451~15x~290x

*Estimated based on being reported as 3 times more potent than reboxetine in inhibiting [³H]-NE reuptake in rat synaptosomes. nih.gov

This table demonstrates that modifications can lead to compounds with even higher potency and selectivity for the NET. For instance, (R)-nisoxetine and its iodo analogue show very high affinity for the rat NET. nih.gov

Computational and Modeling Approaches in SAR Studies

Computational and modeling approaches play a crucial role in understanding the structure-activity relationships of reboxetine and its analogues and in guiding the rational design of new compounds. farmaciajournal.comdntb.gov.uaresearchgate.net Since the high-resolution crystal structure of the human NET has not been obtained, homology modeling is frequently used to create three-dimensional models of the transporter based on the known structures of related proteins, such as the Drosophila melanogaster dopamine transporter (dDAT) or the bacterial leucine (B10760876) transporter (LeuT). mdpi.commdpi.com

Molecular docking studies are then performed to predict the binding modes and affinities of reboxetine and its derivatives within the transporter binding site. mdpi.com These studies help identify key amino acid residues involved in ligand binding and the types of interactions (e.g., ionic bonds, hydrogen bonds, hydrophobic interactions) that contribute to potency and selectivity. mdpi.comresearchgate.net

Computational studies using homology models of hNET have indicated specific amino acid residues responsible for inhibitor binding. mdpi.com For example, binding of selective inhibitors like reboxetine to the primary binding pocket (S1 site) has been proposed to involve interactions between the morpholine ring's amine group and residues like Asp75 through ionic bonds, as well as interactions with Phe72, Phe317, and Ser318. mdpi.com Computational models have also been used to compare the binding modes of reboxetine enantiomers with hNET, identifying key residues that favor the binding of (S,S)-reboxetine over the (R,R)-enantiomer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are also employed to establish mathematical relationships between the chemical structures of reboxetine analogues and their biological activities (e.g., binding affinity). farmaciajournal.comresearchgate.net These models can help predict the activity of new, unsynthesized compounds, thus prioritizing candidates for synthesis and experimental testing. researchgate.net In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can also be integrated into the design process to assess the pharmacokinetic properties and potential safety of designed analogues. farmaciajournal.com

Molecular dynamics simulations provide further insights into the dynamic interactions between reboxetine or its analogues and the transporter protein, helping to understand the stability of the binding complex and the conformational changes involved in inhibition. nih.govresearchgate.net

Development of Radioligands for NET Imaging based on Reboxetine Structure

The reboxetine structure has served as a valuable scaffold for the development of radioligands used in Positron Emission Tomography (PET) imaging of the norepinephrine transporter (NET) in the brain. nih.govmdpi.comresearchgate.net PET imaging of NET allows for the in vivo monitoring of the noradrenergic system and can be applied in research related to various neurological and psychiatric conditions. mdpi.comresearchgate.net

Several ¹¹C- and ¹⁸F-labeled analogues of reboxetine have been developed and evaluated as NET radiotracers. nih.govmdpi.comresearchgate.net These radioligands are designed to bind specifically and with high affinity to the NET, allowing for its visualization and quantification using PET. nih.govnih.gov

Examples of reboxetine-based radioligands include:

(S,S)-[¹¹C]O-methyl-reboxetine ([¹¹C]MRB or [¹¹C]MeNER) nih.govmdpi.comresearchgate.net

[¹⁸F]Fluororeboxetine researchgate.net

[¹⁸F]Fluoromethylreboxetine researchgate.net

These radiotracers are typically synthesized by introducing a radioactive isotope (¹¹C or ¹⁸F) into the reboxetine structure or a closely related analogue. nih.gov Radiosynthesis methods often involve O- or S-methylation with [¹¹C]CH₃I or O-alkylation with [¹⁸F]fluoroethyl brosylate or [¹⁸F]fluoropropyl brosylate. nih.gov

The development of ideal NET radioligands based on reboxetine involves achieving high binding affinity and selectivity for NET over SERT and DAT, moderate lipophilicity for good brain penetration and low non-specific binding, and favorable kinetics that allow specific binding to reach equilibrium during the PET scan. nih.gov Additionally, the radioligand should be metabolically stable, and its radiolabeled metabolites should not interfere with the imaging of NET. nih.gov

Preclinical studies, often involving microPET imaging in non-human primates, are conducted to evaluate the in vivo properties of these radioligands, including their regional brain distribution and the specificity of their binding to NET. nih.govnih.govresearchgate.net For instance, microPET imaging in rhesus monkeys with [¹¹C]-labeled reboxetine analogues showed regional distribution consistent with known NET distribution in the brain, and pretreatment with a selective NET inhibitor decreased specific binding. researchgate.net

Despite the development of several reboxetine-based radioligands, the search for ideal tracers continues, as limitations such as high non-specific binding, slow kinetics, or unfavorable metabolism have been observed with some candidates. nih.govresearchgate.net

RadioligandIsotopeBasisKey Findings
[¹¹C]MeNER¹¹C(S,S)-O-methyl derivative of reboxetineHigh hypothalamus-to-striatum uptake ratio in rats; regional distribution consistent with NET in monkeys. nih.gov
[¹⁸F]Fluororeboxetine¹⁸FReboxetine analogueUsed as a NET radiotracer. researchgate.net
[¹⁸F]Fluoromethylreboxetine¹⁸FReboxetine analogueUsed as a NET radiotracer. researchgate.net
[¹¹C]1, [¹¹C]4¹¹CReboxetine analoguesHigh affinity for NET; regional distribution consistent with NET in monkeys. nih.gov
[¹⁸F]2, [¹⁸F]3¹⁸FReboxetine analoguesHigh affinity for NET; showed only slight regional differentiation in brain uptake in monkeys. nih.gov

This table summarizes some of the reboxetine-based radioligands developed for NET imaging and highlights key findings from their evaluation.

Analytical Methodologies for Reboxetine Research

Chromatographic Methods for Quantification in Research Samples

Chromatography plays a significant role in the quantitative analysis of reboxetine (B1679249) in research samples, including biological fluids like plasma, serum, urine, and brain microdialysates, as well as in pharmaceutical formulations. najah.edunih.govnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with Various Detectors

HPLC is a widely used technique for the determination of reboxetine due to its versatility and ability to handle complex samples. Different detection methods are coupled with HPLC to achieve the required sensitivity and selectivity.

HPLC coupled with UV detection is a common method for quantifying reboxetine, particularly in samples where higher concentrations are expected, such as bulk drug or tablets. nih.gov UV detection relies on the absorption of UV light by the analyte. Reboxetine has a weak UV absorption, which can limit the sensitivity of this method for low-concentration samples like biological fluids. najah.edu

Research has demonstrated HPLC-UV methods for reboxetine determination in human plasma and tablets. One method for tablet analysis used a C18 column with an isocratic mobile phase of methanol-phosphate buffer (pH 7, 0.02 M; 55 + 45, v/v) and detected reboxetine at 277 nm. nih.gov This method showed linearity over a concentration range of 1-50 µg/mL, with limits of detection (LOD) and quantitation (LOQ) of 0.1 and 0.3 µg/mL, respectively. nih.gov Precision studies showed relative standard deviation (RSD) values between 0.78-1.01% for intraday and 1.08-1.37% for interday precision. nih.gov Another HPLC-UV method for human plasma utilized a C8 reversed-phase column and a mobile phase of acetonitrile (B52724) and aqueous tetramethylammonium (B1211777) perchlorate. nih.gov An automated HPLC method with column-switching and UV detection at 273 or 226 nm has also been developed for reboxetine analysis in serum, with an LOQ of approximately 15 ng/mL at 273 nm and 4 ng/mL at 226 nm. nih.gov

Here is a summary of HPLC-UV method parameters and findings:

Sample MatrixColumn TypeMobile PhaseDetection Wavelength (nm)Linearity RangeLOD (ng/mL)LOQ (ng/mL)Intraday Precision (% RSD)Interday Precision (% RSD)Reference
TabletsC18Methanol-phosphate buffer (pH 7, 0.02 M; 55 + 45)2771-50 µg/mL1003000.78-1.011.08-1.37 nih.gov
Human PlasmaC8 Reversed-PhaseAcetonitrile and aqueous tetramethylammonium perchlorateNot specifiedNot specifiedNot specifiedNot specified<4.5<4.5 nih.gov
Human SerumLichrospher CNAcetonitrile-aqueous potassium phosphate (B84403) buffer273 or 226> 0.998 (correlation coeff.)~4 (at 226nm)~4 (at 226nm)2.7-6.72.7-6.7 nih.gov

Note: Conversion from µg/mL to ng/mL is approximate for comparison (1 µg = 1000 ng).

Due to the weak native fluorescence of reboxetine, fluorescence detection often requires a pre-column derivatization step to introduce a fluorescent tag. najah.edunih.gov This approach significantly enhances sensitivity, making it suitable for quantifying reboxetine in biological samples where concentrations are typically low. najah.edunih.gov

Research has described HPLC methods with fluorescence detection for reboxetine in human plasma and rat brain microdialysates and plasma. najah.edunih.govresearchgate.net One method involved pre-column derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) and detection at excitation and emission wavelengths of 260 nm and 314 nm, respectively. najah.edu This method was validated for rat brain microdialysates (linearity 2-200 ng/mL, LLOQ 2.0 ng/mL) and rat plasma (linearity 20-700 ng/mL, LLOQ 20 ng/mL). najah.edu Another method for human plasma also used FMOC-Cl derivatization, achieving an LOQ of 11 ng/mL and an LOD of 4 ng/mL. nih.govcapes.gov.br Solid-phase extraction (SPE) was often employed for sample preparation in these methods, yielding high extraction efficiencies. nih.govcapes.gov.br

Here is a summary of HPLC-Fluorescence detection method parameters and findings:

Sample MatrixDerivatization AgentExcitation (nm)Emission (nm)Linearity Range (ng/mL)LOD (ng/mL)LOQ/LLOQ (ng/mL)Precision (% RSD)Recovery (%)Reference
Rat Brain MicrodialysatesFMOC-Cl2603142-2000.62.01.5-11.7101.2 ± 8.2 najah.eduresearchgate.netdntb.gov.ua
Rat PlasmaFMOC-Cl26031420-7006201.7-11.598.5 ± 7.3 najah.eduresearchgate.netdntb.gov.ua
Human PlasmaFMOC-ClNot specifiedNot specifiedNot specified411<4.5>94 nih.govcapes.gov.br
Human Plasma (Automated)NBD-FNot specifiedNot specifiedNot specifiedNot specifiedTrace levelsNot specifiedNot specified researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the quantification of reboxetine, offering high sensitivity, selectivity, and the ability to analyze complex biological matrices with minimal sample preparation. nih.gov This method is particularly valuable for simultaneous determination of multiple antidepressants, including reboxetine, and their metabolites. thermofisher.comfrontiersin.org

LC-MS/MS methods for reboxetine typically involve protein precipitation or solid-phase extraction for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry using multiple reaction monitoring (MRM). thermofisher.comfrontiersin.orgnih.govcuny.edu One LC-MS/MS method for quantifying 23 antidepressants in human plasma or serum used protein precipitation and detected analytes by SRM on a triple quadrupole mass spectrometer. thermofisher.com Another method for 36 antidepressants in human plasma or serum employed protein precipitation and detection by FullMS-ddMS2 on a hybrid quadrupole-Orbitrap mass spectrometer. thermofisher.com LC-MS/MS has also been applied to the determination of reboxetine in oral fluid and whole blood samples. nih.govcuny.edu

Research findings highlight the sensitivity and accuracy of LC-MS/MS for reboxetine analysis. Methods have been validated with good linearity, precision (intra- and inter-assay %CV typically below 15%), and accuracy (percentage bias within acceptable limits). thermofisher.comnih.govcuny.eduthermofisher.com

Chiral Chromatography for Enantiomeric Separation and Quantification

Reboxetine is a chiral compound, and its enantiomers, (R,R)-(-) and (S,S)-(+)-reboxetine, can exhibit different pharmacological activities. wikidoc.orgresearchgate.net Therefore, the ability to separate and quantify these enantiomers is important in reboxetine research. Chiral chromatography, particularly HPLC with chiral stationary phases (CSPs), is the method of choice for this purpose. nih.govbohrium.com

Enantioselective methods for reboxetine often involve chiral stationary phases, such as those containing cellulose (B213188) derivatives. bohrium.com Pre-column chiral derivatization can also be employed to form diastereomers that can be separated on a standard achiral column, followed by sensitive detection like fluorescence or mass spectrometry. nih.gov

An improved enantioselective method for determining reboxetine enantiomers in plasma utilized solid-phase extraction, chiral derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate, normal-phase HPLC with a silica (B1680970) column and a Chiralcel OD-H column in series, and fluorescence detection. nih.gov This method allowed for the quantitation of each enantiomer in the range of 2-2000 ng/mL. nih.gov Stereoselective HPLC with mass spectrometric detection has also been used to study the pharmacokinetic variability of reboxetine enantiomers in patient serum samples. diva-portal.org Research has shown that the median (S,S)/(R,R) enantiomeric ratio in steady state in patients was 0.5, with women exhibiting a approximately 30% higher ratio than men. diva-portal.org

Spectroscopic Methods

Spectroscopic methods can also be applied in reboxetine research, primarily for structural confirmation, purity assessment, and potentially for quantitative analysis in certain matrices. While the provided outline does not detail specific spectroscopic methods, research indicates the use of techniques such as UV-Visible spectrophotometry. researchgate.net Spectrophotometric methods, often involving derivatization reactions to produce chromophoric species, have been developed for the determination of reboxetine in pure form and pharmaceutical formulations. researchgate.net These methods rely on measuring the absorbance of light at specific wavelengths. researchgate.net For instance, visible spectrophotometric methods involving condensation or diazo-coupling reactions have been reported, with resulting chromophores exhibiting absorption maxima at 400 nm and 430 nm. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is also a valuable tool for confirming the structure and purity of reboxetine. bohrium.com Spectroscopy in general is essential for confirming the purity and structural integrity of drugs in research and quality control. researchgate.net

Ultraviolet (UV) Spectrophotometry

Ultraviolet (UV) spectrophotometry is a technique that measures the absorption of UV light by a substance. This method is often used for the quantitative analysis of compounds that have chromophores, functional groups that absorb UV radiation. UV spectrophotometry has been applied in the analysis of reboxetine, particularly in pharmaceutical formulations and sometimes in conjunction with separation techniques like High-Performance Liquid Chromatography (HPLC). nih.govnih.govresearchgate.netnih.govoup.com

One study described a stability-indicating HPLC method for reboxetine methansulfonate in tablets using UV detection at 277 nm. nih.govoup.com This method demonstrated the utility of UV detection for quantifying reboxetine in formulated products. Another automated HPLC method for determining reboxetine in human plasma also utilized UV detection, with the detector set at 273 or 226 nm, achieving a limit of quantification of about 15 ng/mL at 273 nm and about 4 ng/mL at 226 nm. nih.gov Derivative spectrophotometry, a variation of UV spectrophotometry, has also been employed for the quantification of reboxetine in pharmaceutical tablets. nih.govresearchgate.net

Spectrofluorometry with Derivatization Techniques

Spectrofluorometry measures the fluorescence emitted by a substance after excitation with light. This technique is often more sensitive than UV spectrophotometry for compounds that fluoresce or can be derivatized to become fluorescent. For reboxetine, spectrofluorometry has been used, often involving derivatization to enhance or enable fluorescence detection, particularly for analysis in biological matrices where higher sensitivity is required. nih.govnih.govistanbul.edu.tristanbul.edu.trcapes.gov.br

A highly sensitive spectrofluorometric method for determining reboxetine in tablets was developed based on derivatization with 7-chloro-4-nitrobenzofurazan. nih.govistanbul.edu.troup.com The resulting product exhibited a fluorescence emission peak at 533 nm. This method was found to be sensitive and selective for reboxetine in tablets. nih.govistanbul.edu.troup.com Another application involved an HPLC method with fluorimetric detection for analyzing reboxetine in human plasma, which utilized precolumn derivatization with 9-fluorenylmethyl chloroformate to achieve a lower limit of quantitation of 11 ng/mL. nih.govcapes.gov.br Chiral derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate followed by reversed-phase HPLC with fluorimetric detection has also been used for the sensitive determination of reboxetine enantiomers in human plasma. capes.gov.br

Method Validation Parameters for Research Applications

Method validation is a critical process in analytical chemistry to confirm that an analytical method is suitable for its intended purpose. elementlabsolutions.comeuropa.eu Several parameters are evaluated during validation, including linearity, precision, accuracy, sensitivity, selectivity, and interference. elementlabsolutions.comeuropa.eu These parameters ensure the reliability and robustness of the analytical data obtained in reboxetine research.

Linearity, Precision, Accuracy, and Sensitivity

Linearity: Linearity establishes the proportional relationship between the analytical response and the concentration of the analyte over a defined range. For reboxetine analytical methods, linearity has been assessed over various concentration ranges depending on the matrix and technique. For example, an HPLC-UV method for reboxetine in tablets was linear over the range of 1-50 µg/mL with a correlation coefficient of 0.9999. nih.govoup.com A spectrofluorometric method for tablets showed a rectilinear calibration graph over the range of 0.02-0.40 µg/mL. nih.govistanbul.edu.troup.com A UPLC-MS/MS method for reboxetine in human plasma demonstrated linear responses with correlation coefficients >0.99 over the range of 1 ng/mL to 500 ng/mL. nih.gov

Precision: Precision refers to the agreement among individual measurements of the same homogeneous sample under prescribed conditions, typically expressed as relative standard deviation (RSD). elementlabsolutions.com Studies on reboxetine analysis have reported both intraday and interday precision. For the HPLC-UV method in tablets, intraday precision RSD values ranged from 0.78-1.01% and interday precision from 1.08-1.37%. nih.govoup.com The spectrofluorometric method for tablets showed intraday precision RSD values of 0.40-0.93% and interday precision of 0.54-1.37%. nih.govistanbul.edu.troup.com A validated UPLC-MS/MS method for human plasma reported RSD <15% for precision, meeting regulatory criteria. nih.gov

Accuracy: Accuracy measures the closeness of agreement between the obtained value and the true value. elementlabsolutions.com It is often assessed through recovery studies. Mean recovery of reboxetine from tablets using the spectrofluorometric method ranged between 99.91-100.20%. nih.govistanbul.edu.troup.com For the UPLC-MS/MS method in human plasma, accuracy was within the regulatory criteria of 80-120%. nih.gov HPLC methods for reboxetine in human plasma showed mean recovery >94%. nih.govcapes.gov.br

Sensitivity: Sensitivity refers to the ability of the method to detect and quantify the analyte at low concentrations, typically expressed as the Limit of Detection (LOD) and Limit of Quantitation (LOQ). elementlabsolutions.com For the HPLC-UV method in tablets, the LOD was 0.1 µg/mL and the LOQ was 0.3 µg/mL. nih.govoup.com The spectrofluorometric method for tablets had a calibration range starting at 0.02 µg/mL, indicating high sensitivity. nih.govistanbul.edu.troup.com An automated HPLC-UV method for plasma had an LOQ of about 15 ng/mL at 273 nm and about 4 ng/mL at 226 nm. nih.gov An HPLC method with fluorimetric detection for plasma achieved an LOQ of 11 ng/mL and an LOD of 4 ng/mL. nih.govcapes.gov.br A UPLC-MS/MS method had an LOQ of 1 ng/mL for reboxetine in human plasma. nih.gov

Selectivity and Interference Studies

Selectivity is the ability of an analytical method to unequivocally assess the analyte in the presence of other components that may be expected in the sample, such as impurities, degradation products, excipients, or matrix components. elementlabsolutions.comeuropa.eu Interference studies are conducted to evaluate the extent to which these other substances affect the measurement of the analyte. europa.euunodc.org

For the HPLC-UV method in tablets, selectivity was validated by subjecting reboxetine to various stress conditions (hydrolysis, oxidation, heat, photodegradation). The peaks of degradation products did not interfere with the reboxetine peak. Excipients in the tablets also did not interfere with the analysis. nih.govoup.com The spectrofluorometric method for tablets was also described as selective. nih.govistanbul.edu.troup.com In bioanalytical methods for reboxetine in plasma or microdialysates, selectivity is assessed by analyzing blank matrix samples to ensure no significant interfering peaks appear at the retention time of reboxetine. najah.edu The UPLC-MS/MS method for human plasma also evaluated matrix factor to assess potential matrix effects. nih.gov

Applications in Preclinical Pharmacokinetic and Tissue Distribution Studies

Analytical methods are fundamental for conducting preclinical pharmacokinetic and tissue distribution studies of reboxetine. These studies involve administering the drug to animals and measuring its concentration in biological fluids (like plasma) and tissues over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

HPLC methods with UV or fluorescence detection, as well as UPLC-MS/MS, are commonly used for quantifying reboxetine in biological samples from preclinical studies. nih.govnih.govcapes.gov.brnih.govnajah.edu For instance, an HPLC method coupled with fluorescence detection was used to determine reboxetine in rat brain microdialysates and plasma samples, enabling the study of brain and plasma concentration profiles in rats. najah.edu Automated HPLC with UV detection has also been applied to pharmacokinetic studies of reboxetine. nih.gov These analytical techniques provide the necessary sensitivity and selectivity to measure reboxetine concentrations in complex biological matrices, which is crucial for understanding how the drug is handled by the body in preclinical models. Studies on the effects of reboxetine on extracellular noradrenaline in rat brain, measured by microdialysis and HPLC with electrochemical detection, also rely on sensitive analytical techniques. nih.gov

Other Analytical Techniques (e.g., Capillary Zone Electrophoresis)

While chromatography and spectrophotometry are widely used, other analytical techniques have also been applied to the study of reboxetine. Capillary Zone Electrophoresis (CZE) is one such technique that has been explored for the analysis of reboxetine, particularly in pharmaceutical formulations. oup.comnih.gov CZE separates components based on their charge-to-size ratio under the influence of an electric field within a capillary. mdpi.comsciex.com

Emerging Research Areas and Future Directions in Reboxetine Research

Investigation of Reboxetine's Role in Modulating the Gut Microbiome (Preclinical)

Recent research has begun to explore the potential influence of reboxetine (B1679249) on the gut microbiome, an area of growing interest in the context of the gut-brain axis. Preclinical studies in animal models are providing initial insights into this interaction. One study in type-1 diabetic and healthy rats investigated the effects of reboxetine administration on gut microbiota composition and structure. The findings indicated that reboxetine had a significant impact on the gut microbiome in both groups of rats. nih.govguidetopharmacology.org

Specifically, reboxetine exposure led to a pronounced microbial signature, characterized by a low Firmicutes/Bacteroidetes ratio and reduced levels of Lactobacillus. nih.govguidetopharmacology.org The study also observed alterations in the abundance of other taxa, including an increase in Proteobacteria after reboxetine exposure in both healthy and diabetic rats. nih.gov In the diabetic group, notable changes were observed in taxa such as Flavobacterium, Desulfovibrionaceae, Helicobacteriaceae, Campylobacterales, and Pasteurellacae when compared to the untreated group. nih.gov

These preclinical findings suggest a potential link between reboxetine administration and alterations in the gut microbial community. The gut-brain axis is known to be a bidirectional communication system involving the nervous, endocrine, and immune systems, all of which can interact with the gut microbiota. bmrb.io Changes in microbiota composition have been associated with neuroendocrine alterations and increased intestinal permeability. mims.com While these initial studies highlight a potential interaction, further research is needed to fully understand the implications of reboxetine-induced gut microbiome modulation and its potential relevance to its pharmacological effects or broader physiological impacts. The impact of antipsychiatry drugs on the gut microbiome has generally been disregarded, making studies like these particularly relevant for understanding the broader effects of psychoactive compounds. nih.gov

Further Elucidation of Neurobiological Underpinnings of Noradrenergic System Modulation

Reboxetine's primary mechanism of action involves the selective inhibition of the norepinephrine (B1679862) transporter (NET), leading to increased extracellular levels of norepinephrine (NE) in the synaptic cleft. nih.govuni.lu This modulation of the noradrenergic system is central to its pharmacological effects. Ongoing research continues to delve deeper into the precise neurobiological consequences of this action.

Studies utilizing techniques such as microdialysis in rat brains have demonstrated that reboxetine increases extracellular NE concentrations in key brain regions like the frontal cortex and dorsal hippocampus. guidetopharmacology.org Furthermore, research has explored strategies to enhance the effects of reboxetine, finding that co-administration with an alpha2-adrenoceptor antagonist can potentiate the increase in extracellular NE in these areas. guidetopharmacology.org This suggests that targeting autoreceptors involved in NE release could be a avenue for modulating the noradrenergic response.

Beyond NE, investigations have also examined reboxetine's impact on other monoamines. Studies have shown that while reboxetine is highly selective for the noradrenergic system, it can also increase extracellular dopamine (B1211576) (DA) levels in the prefrontal cortex, a region where DA can be taken up by the NET. mpg.de However, it does not appear to significantly affect DA levels in other areas like the nucleus accumbens or significantly alter serotonin (B10506) (5-HT) concentrations after chronic treatment. guidetopharmacology.orgmpg.de

Research also continues to explore the relationship between noradrenergic system activity and neurological conditions. For instance, hyperactivity of the central noradrenergic system, particularly the locus coeruleus (LC), has been implicated in the neurobiological underpinnings of hyperarousal in depression. nih.gov Preclinical studies have shown that reboxetine can reduce the firing activity of NE neurons in the LC of rats. nih.gov These findings contribute to a more comprehensive understanding of how reboxetine interacts with the complex neural circuits involving the noradrenergic system and its implications for mood and behavior.

Development of Advanced Animal Models for Noradrenergic System Research

The study of the noradrenergic system and the effects of compounds like reboxetine relies heavily on the use of appropriate animal models. While traditional behavioral models such as the tail-suspension test and forced swimming have been employed to assess antidepressant potential, there is an ongoing effort to develop and utilize more advanced and specific models. nih.govwikipedia.org

Novel animal models are being developed to better mimic specific aspects of neurological disorders and to dissect the intricate roles of the noradrenergic system. For example, a novel mouse model of progressive dopaminergic neurodegeneration has been utilized to investigate whether compounds targeting the noradrenergic system, including reboxetine, could ameliorate a Parkinson's disease-like phenotype. nih.gov Such models allow for the study of the interplay between the noradrenergic system and other neurotransmitter systems in the context of neurodegenerative processes.

The use of genetically modified animals or models that allow for targeted manipulation of specific neural circuits or receptors within the noradrenergic system represents a key direction in advanced animal modeling. These models can provide more precise insights into the neurobiological underpinnings of reboxetine's effects and the broader functions of norepinephrine in the brain. Reboxetine itself serves as a valuable pharmacological tool in these preclinical studies to probe the noradrenergic system. uni.lu Continued development and application of sophisticated animal models are crucial for advancing our understanding of noradrenergic system modulation and identifying potential new therapeutic targets.

Exploration of Novel Synthetic Strategies for Sustainable Production

The synthesis of pharmaceutical compounds like reboxetine involves complex chemical processes, and there is a growing focus on developing novel and sustainable synthetic strategies to minimize environmental impact and improve efficiency. Early synthetic routes for reboxetine, particularly for specific enantiomers like (S,S)-reboxetine succinate (B1194679), often involved classical resolution approaches that generated significant waste. bmrb.ionih.gov

Recent efforts have concentrated on developing more environmentally friendly and efficient enantiospecific synthesis routes. These strategies often incorporate techniques such as Sharpless epoxidation chemistry and enzymatic processes to achieve the desired stereochemistry with higher yields and reduced byproducts. bmrb.ionih.gov The development of efficient methods for constructing the chiral morpholine (B109124) ring system, a core structure in reboxetine, has been a key aspect of these efforts. bmrb.io

Q & A

Basic Research Questions

Q. What is the comparative efficacy of Reboxetine versus SSRIs in treating major depressive disorder (MDD), and how should researchers design studies to address this?

  • Methodological Answer : To evaluate efficacy, use randomized controlled trials (RCTs) with double-blind designs, comparing remission (Hamilton Rating Scale for Depression scores ≤7) and response rates (≥50% reduction in baseline scores) . Meta-analyses should account for publication bias by incorporating unpublished trial data (e.g., Clinical Study Reports) and adjusting for heterogeneity via sensitivity analyses . For study design, apply the PICOT framework: define P opulation (adults with MDD), I ntervention (Reboxetine 8–10 mg/day), C omparator (SSRIs like fluoxetine or paroxetine), O utcomes (remission, adverse events), and T imeframe (6–8 weeks) .

Q. How do patient settings (inpatient vs. outpatient) influence Reboxetine’s response rates in clinical trials?

  • Methodological Answer : Stratify trials by setting during randomization. Meta-regression analyses (e.g., using inverse-variance weighting) can isolate the effect of setting on outcomes. Evidence shows inpatient settings may inflate response rates (OR 1.24 vs. placebo) compared to outpatient trials (OR 1.05, non-significant) due to stricter monitoring . Control for confounders like baseline severity and adherence protocols .

Q. What are the standardized outcome measures for assessing Reboxetine’s efficacy and safety in MDD trials?

  • Methodological Answer : Use validated tools:

  • Efficacy : Hamilton Depression Rating Scale (HDRS-17) for symptom severity .
  • Safety : Report adverse events (e.g., nausea, insomnia) as incidence rates and withdrawals due to harm. Pool data using random-effects models to account for variability in reporting practices .

Advanced Research Questions

Q. How does the inclusion of unpublished data alter the perceived benefit-harm profile of Reboxetine in systematic reviews?

  • Methodological Answer : Unpublished data (74% of Reboxetine trials) reveal overestimation of benefits by 115% and underestimation of harm (e.g., withdrawals due to adverse events: OR 1.79 vs. fluoxetine) . To mitigate bias:

  • Search Strategy : Query regulatory databases (e.g., FDA, EMA), trial registries (ClinicalTrials.gov ), and manufacturer archives .
  • Analysis : Conduct cumulative meta-analyses comparing published vs. full datasets. Use funnel plots and Egger’s test to quantify asymmetry .

Q. What statistical approaches resolve heterogeneity in Reboxetine trial data, particularly in placebo-controlled studies?

  • Methodological Answer : For substantial heterogeneity (e.g., I²=67.3% in response rates):

  • Subgroup Analysis : Stratify by dose, study duration, or patient demographics.
  • Meta-Regression : Model covariates like baseline HDRS scores or proportion of inpatients .
  • Outlier Adjustment : Exclude small, high-risk-of-bias trials (e.g., single-center inpatient studies) to reduce variability .

Q. What methodological strategies minimize bias in Reboxetine trials, given its historical overestimation of efficacy?

  • Methodological Answer :

  • Blinding : Ensure double-blinding with matched placebos to reduce performance bias.
  • Outcome Pre-Registration : Specify primary endpoints (e.g., remission) in protocols to avoid selective reporting .
  • Data Transparency : Share individual patient data (IPD) via repositories like the Yale Open Data Access Project .

Q. How can researchers optimize trial design to address Reboxetine’s variable pharmacokinetic and pharmacodynamic profiles?

  • Methodological Answer :

  • Dose Titration : Use adaptive designs to adjust doses based on plasma concentrations (Reboxetine’s Tmax = 2 hours, half-life = 13 hours).
  • Biomarker Integration : Measure norepinephrine reuptake inhibition (e.g., via platelet α₂-adrenoceptor assays) to correlate with clinical outcomes .

Q. What frameworks assess the validity of adverse event reporting in Reboxetine studies?

  • Methodological Answer : Apply the FINER criteria :

  • Feasible : Use standardized MedDRA terms for adverse events.
  • Novel : Compare harm profiles against SSRIs using network meta-analyses.
  • Ethical : Report severe adverse events (SAEs) regardless of perceived causality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.